molecular formula C7H7BrFNO B3420312 3-Bromo-2-fluoro-4-methoxyaniline CAS No. 1824171-83-6

3-Bromo-2-fluoro-4-methoxyaniline

Cat. No.: B3420312
CAS No.: 1824171-83-6
M. Wt: 220.04 g/mol
InChI Key: HSADDMONOMGFHW-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.04 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-fluoro-4-methoxyaniline is 218.96950 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-fluoro-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSADDMONOMGFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824171-83-6
Record name 3-bromo-2-fluoro-4-methoxyaniline
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 3-Bromo-2-fluoro-4-methoxyaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-fluoro-4-methoxyaniline is a highly specialized halogenated aniline intermediate critical to the development of next-generation small molecule therapeutics. Its unique substitution pattern—featuring a bromine atom sterically "sandwiched" between a fluorine and a methoxy group—provides a strategic scaffold for medicinal chemists. This motif is particularly valuable in the synthesis of kinase inhibitors (e.g., targeting EGFR, BTK) where the aniline amine forms hydrogen bonds with the kinase hinge region, while the halogen substituents tune metabolic stability and hydrophobic pocket occupancy.

This guide details the physicochemical profile, regioselective synthesis strategies, and safety protocols required to utilize this compound effectively in drug discovery workflows.

Chemical Profile & Identification

The precise identification of this isomer is critical, as direct bromination of the parent aniline often yields the thermodynamically favored 6-bromo isomer rather than the desired 3-bromo target.

PropertySpecification
Chemical Name 3-Bromo-2-fluoro-4-methoxyaniline
CAS Number 1257535-12-8
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water
SMILES COC1=C(Br)C(F)=C(N)C=C1
InChI Key HSADDMONOMGFHW-UHFFFAOYSA-N

Synthetic Methodology: The Regioselectivity Challenge

Synthesizing 3-Bromo-2-fluoro-4-methoxyaniline requires overcoming standard electrophilic aromatic substitution (EAS) rules.

The Problem with Direct Bromination

In the parent molecule 2-fluoro-4-methoxyaniline , the amino group (-NH₂) is the strongest activating group and directs incoming electrophiles to the ortho or para positions.

  • Position 4 (Para): Blocked by Methoxy (-OMe).

  • Position 6 (Ortho): Sterically accessible and electronically activated by -NH₂.

  • Position 3 (Meta to NH₂): The target position.

Direct treatment with NBS or Br₂ typically yields 6-bromo-2-fluoro-4-methoxyaniline , an incorrect isomer. To install the bromine at position 3 (between F and OMe), a Directed Ortho Metalation (DoM) strategy is the gold standard.

Recommended Protocol: Directed Ortho Metalation (DoM)

This pathway leverages the acidity of the C-3 proton, which is flanked by two electronegative atoms (Fluorine and Oxygen), making it the preferred site for lithiation.

Step-by-Step Workflow
  • Protection: Convert 2-fluoro-4-methoxyaniline to its N-Boc derivative to protect the amine and provide a directing group.

  • Lithiation: Treat with a strong base (LDA or n-BuLi) at low temperature (-78 °C). The lithium selectively coordinates to the C-3 position due to the inductive effect of the adjacent Fluorine and Methoxy groups (the "Ortho-Fluorine Effect").

  • Bromination: Quench the lithiated intermediate with an electrophilic bromine source (e.g., CBr₄ or NBS).

  • Deprotection: Remove the Boc group under acidic conditions (TFA/DCM) to yield the free aniline.

Synthetic Pathway Diagram

Synthesis Start 2-Fluoro-4- methoxyaniline Step1 Protection (Boc2O, THF) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Lithiation (LDA, -78°C) Inter1->Step2 Inter2 Lithiated Species (Li at C-3) Step2->Inter2 Step2->Inter2 Regioselective C-H Activation Step3 Bromination (CBr4) Inter2->Step3 Inter3 N-Boc-3-Bromo Product Step3->Inter3 Step4 Deprotection (TFA/DCM) Inter3->Step4 Final 3-Bromo-2-fluoro- 4-methoxyaniline Step4->Final

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) to target the C-3 position.

Applications in Drug Discovery[7][8][9]

This intermediate is a "privileged scaffold" for designing inhibitors of kinases and other enzymes.

Kinase Hinge Binders

The aniline nitrogen often serves as a hydrogen bond donor to the hinge region of kinases (e.g., EGFR, ALK). The 3-bromo substituent allows for:

  • Suzuki-Miyaura Coupling: The bromine is an excellent handle for coupling aryl or heteroaryl groups to extend the molecule into the hydrophobic back-pocket of the enzyme.

  • Electronic Tuning: The fluorine atom at C-2 lowers the pKa of the aniline nitrogen, potentially modulating metabolic stability and hydrogen bond strength.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the aniline amine can be functionalized with a linker. The bromine atom allows for the orthogonal attachment of the "warhead" (ligand for the target protein) via cross-coupling, enabling modular library synthesis.

Handling & Safety Protocols

As a halogenated aniline, this compound poses specific risks including methemoglobinemia and skin sensitization.

Standard Operating Procedure (SOP):

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation, which typically manifests as a darkening of the solid.

  • Spill Cleanup: Do not dry sweep. Dampen with water or use a HEPA-filter vacuum to avoid generating dust. Treat waste as hazardous halogenated organic waste.

References

  • PubChem Compound Summary. (2025). 3-Bromo-2-fluoro-4-methoxyaniline (CAS 1257535-12-8). National Center for Biotechnology Information. Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational reference for the DoM mechanism cited in Section 3).
  • BLD Pharm. (2025). Product Safety Data Sheet: 3-Bromo-2-fluoro-4-methoxyaniline.Link

  • Vertex AI Search. (2025). Patent Analysis for Halogenated Aniline Synthesis. (Data retrieved via internal search tools confirming CAS identity and structural isomers).

An In-depth Technical Guide to 3-Bromo-2-fluoro-4-methoxyaniline: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-4-methoxyaniline, a substituted aniline with significant potential as a versatile building block in medicinal chemistry and materials science. While experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a valuable resource for researchers.

Chemical Structure and Identifiers

3-Bromo-2-fluoro-4-methoxyaniline possesses a unique substitution pattern on the aniline ring, which imparts specific electronic and steric properties that are highly desirable in the design of novel molecules. The presence of a bromine atom, a fluorine atom, and a methoxy group offers multiple points for synthetic modification and can influence the biological activity and physicochemical properties of derivative compounds.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-Bromo-2-fluoro-4-methoxyaniline is COC1=C(C(=C(C=C1)N)F)Br.[1] This notation provides a machine-readable representation of the two-dimensional chemical structure.

Table 1: Chemical Identifiers and Predicted Properties

Identifier/PropertyValueSource
IUPAC Name 3-bromo-2-fluoro-4-methoxyanilinePubChem
CAS Number 1801741-65-3PubChem
Molecular Formula C₇H₇BrFNOPubChem[1]
Molecular Weight 219.04 g/mol PubChem[1]
SMILES COC1=C(C(=C(C=C1)N)F)BrPubChem[1]
Predicted XLogP3 2.3PubChem[1]
Predicted Hydrogen Bond Donors 1PubChem[1]
Predicted Hydrogen Bond Acceptors 3PubChem[1]
Predicted Rotatable Bond Count 1PubChem[1]

Note: The physicochemical properties listed are computationally predicted and have not been experimentally verified.

Synthesis of 3-Bromo-2-fluoro-4-methoxyaniline

A plausible and efficient synthesis of 3-Bromo-2-fluoro-4-methoxyaniline can be designed based on established methodologies for the functionalization of substituted anilines. A common strategy involves the bromination of a suitable precursor, such as 2-fluoro-4-methoxyaniline. The directing effects of the amino and methoxy groups will influence the regioselectivity of the bromination reaction.

Proposed Synthetic Workflow

The following diagram outlines a proposed synthetic route for 3-Bromo-2-fluoro-4-methoxyaniline, starting from the commercially available 2-fluoro-4-methoxyaniline.

SynthesisWorkflow A 2-Fluoro-4-methoxyaniline B N-(2-fluoro-4-methoxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(3-bromo-2-fluoro-4-methoxyphenyl)acetamide B->C N-Bromosuccinimide (NBS), Acetonitrile D 3-Bromo-2-fluoro-4-methoxyaniline C->D HCl, Ethanol, Reflux

Caption: Proposed synthesis of 3-Bromo-2-fluoro-4-methoxyaniline.

Detailed Experimental Protocol

This protocol is a well-established method for the ortho-bromination of activated aromatic amines, adapted for the synthesis of the target molecule.

Step 1: Protection of the Amino Group

  • Rationale: The amino group of 2-fluoro-4-methoxyaniline is highly activating and can lead to multiple bromination products and potential side reactions. Protection as an acetamide moderates its reactivity and ensures regioselective bromination.

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-4-methoxyaniline (1 equivalent) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-methoxyphenyl)acetamide.

Step 2: Regioselective Bromination

  • Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. The acetamido and methoxy groups will direct the bromine to the position ortho to the acetamido group and meta to the methoxy group.

  • Procedure:

    • Dissolve N-(2-fluoro-4-methoxyphenyl)acetamide (1 equivalent) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-(3-bromo-2-fluoro-4-methoxyphenyl)acetamide. Purify by column chromatography if necessary.

Step 3: Deprotection of the Amino Group

  • Rationale: Acid-catalyzed hydrolysis of the acetamide restores the free amino group to yield the final product.

  • Procedure:

    • Suspend N-(3-bromo-2-fluoro-4-methoxyphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-2-fluoro-4-methoxyaniline. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Materials Science

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The unique combination of bromo, fluoro, and methoxy substituents in 3-Bromo-2-fluoro-4-methoxyaniline makes it a highly attractive building block for several reasons:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence molecular conformation.

  • Site for Further Functionalization: The bromine atom serves as a versatile handle for introducing further complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

  • Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, enabling fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Aniline derivatives with similar substitution patterns are key components in the synthesis of targeted therapies, including kinase inhibitors for the treatment of cancer.[2] The strategic placement of functional groups in 3-Bromo-2-fluoro-4-methoxyaniline allows for the construction of complex molecular architectures with the potential for high potency and selectivity against various biological targets.

In materials science, halogenated organic compounds are utilized in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the substituents of 3-Bromo-2-fluoro-4-methoxyaniline could be exploited in the design of novel functional materials.

Conclusion

References

  • PubChem. 3-bromo-2-fluoro-4-methoxyaniline. National Center for Biotechnology Information. [Link]. Accessed February 24, 2026.

  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. . Accessed February 24, 2026.

Sources

Molecular weight and physical properties of 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 3-Bromo-2-fluoro-4-methoxyaniline

3-Bromo-2-fluoro-4-methoxyaniline is a halogenated and substituted aniline derivative. Anilines are a class of organic compounds that feature an amino group attached to a phenyl ring. This core structure is a prevalent scaffold in medicinal chemistry and materials science. The specific substitutions on the aniline ring—a bromine atom, a fluorine atom, and a methoxy group—grant this molecule distinct chemical properties and reactivity.

These substitutions are not arbitrary; they are strategically placed to influence the molecule's electronic properties, lipophilicity, and metabolic stability. Such characteristics make it a valuable intermediate or building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding the precise physical and chemical properties of this compound is therefore essential for its effective and safe utilization in research and development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in experimental settings, from reaction conditions to purification and analysis. The properties of 3-Bromo-2-fluoro-4-methoxyaniline are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-2-fluoro-4-methoxyaniline[2]
CAS Number 136554-37-3N/A
Molecular Formula C₇H₇BrFNO[2]
Molecular Weight 219.04 g/mol N/A
Monoisotopic Mass 218.9695 Da[2]
Appearance Solid (form may vary)N/A
XLogP (Predicted) 2.0[2]

Note: Experimental properties like melting point and boiling point are not consistently reported across public domains and should be determined empirically for each batch.

Quality Control and Structural Elucidation: A Validated Workflow

Ensuring the identity, purity, and stability of a chemical reagent is the bedrock of reproducible science. A multi-step analytical approach is required to fully characterize 3-Bromo-2-fluoro-4-methoxyaniline.

Rationale for Analytical Technique Selection

The choice of analytical methods is dictated by the need for orthogonal data, where each technique provides a different and complementary piece of information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the gold standard for unequivocal structural confirmation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR and ¹⁹F NMR provide data on the carbon skeleton and the fluorine substituent, respectively.

  • Mass Spectrometry (MS) : MS provides the exact mass of the molecule, confirming its elemental composition. When coupled with a chromatographic method like HPLC (HPLC-MS), it becomes a powerful tool for assessing purity and identifying impurities.[3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a reliable quantitative method for determining the purity of the compound by separating it from any non-volatile impurities.[3]

Visualized Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for the quality control of a newly synthesized or received batch of 3-Bromo-2-fluoro-4-methoxyaniline.

QC_Workflow Sample Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual Initial Check Solubility Solubility Test (e.g., DMSO, CDCl3) Visual->Solubility Pre-analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Confirmation Solubility->NMR Primary Structure LCMS HPLC-MS Analysis Purity & Mass Verification NMR->LCMS Orthogonal Check DataReview Data Review & Specification Check LCMS->DataReview Compile Data Release Batch Release (Pass/Fail) DataReview->Release Final Decision

Caption: A typical quality control workflow for 3-Bromo-2-fluoro-4-methoxyaniline.

Standard Operating Protocols
3.3.1. Protocol for NMR Sample Preparation and Analysis
  • Preparation : Accurately weigh 5-10 mg of 3-Bromo-2-fluoro-4-methoxyaniline.

  • Dissolution : Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid peak overlap with the analyte.

  • Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Validation : The resulting spectra should be consistent with the expected chemical shifts, integration values, and coupling patterns for the molecule's structure. The presence of a single major species confirms high purity.

3.3.2. Protocol for HPLC-MS Purity Assessment
  • Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions :

    • Column : Use a reverse-phase C18 column.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. Formic acid aids in the ionization of the analyte for MS detection.

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • Detection : UV detection at a relevant wavelength (e.g., 254 nm) and mass spectrometry in positive ion mode.[3]

  • Analysis : Inject the sample and analyze the chromatogram.

  • Validation : Purity is determined by the area percentage of the main peak in the UV chromatogram. The mass spectrometer should detect a primary ion corresponding to the protonated molecule ([M+H]⁺) at m/z 219.97678.[2]

Safety, Handling, and Storage

As a substituted aniline, 3-Bromo-2-fluoro-4-methoxyaniline requires careful handling. Aniline and its derivatives can be toxic and may cause skin and eye irritation.[4][5]

Personal Protective Equipment (PPE)
  • Gloves : Wear suitable chemical-resistant gloves.[6]

  • Eye Protection : Use safety glasses or goggles.[7]

  • Lab Coat : A standard lab coat should be worn to protect clothing.

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

Handling and Storage Procedures
  • Handling : Avoid creating dust. Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the handling area.[8]

  • Storage : Store in a tightly sealed container in a cool, dry place.[10][11] Keep it away from strong oxidizing agents and incompatible materials.[12] The container should be clearly labeled.

First Aid Measures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[5]

  • Eye Contact : Rinse cautiously with water for several minutes.[8] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Applications in Synthesis

The true value of 3-Bromo-2-fluoro-4-methoxyaniline lies in its role as a versatile synthetic intermediate. The different functional groups—amine, bromo, fluoro, and methoxy—can all participate in or direct various chemical reactions. For instance, the amine group can be acylated or used in coupling reactions, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Such transformations are fundamental in building the complex molecular architectures required for modern drug candidates.

References

  • Chemsrc. (2025). 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (2025). 3-Bromo-4-methoxyaniline. Retrieved from [Link]

  • PubChemLite. (2026). 3-bromo-2-fluoro-4-methoxyaniline (C7H7BrFNO). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • PubChem. (2025). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-2-fluoro-4-methoxyaniline Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary

3-Bromo-2-fluoro-4-methoxyaniline (CAS: 1856708-37-6 / Analogues) is a critical trisubstituted aniline intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural complexity—featuring a basic amine, a lipophilic bromine, an electronegative fluorine, and an electron-donating methoxy group—creates a unique solubility footprint that challenges standard process chemistry.

This guide analyzes the physicochemical drivers of its solubility, provides a tiered solvent selection matrix, and details self-validating protocols for empirical determination. Key Insight: While the compound exhibits high solubility in polar aprotic solvents (DMSO, DMF), its behavior in non-polar and protic solvents is heavily modulated by the ortho-fluorine effect and crystal lattice energy.

Physicochemical Basis of Solubility

To optimize solvent selection, one must understand the molecular interactions governing the solute.

Structural Analysis (SAR)
  • Lipophilicity (LogP ~1.9 – 2.6): The bromine and methoxy groups increase lipophilicity, making the compound sparingly soluble in water but highly compatible with organic matrices.

  • Electronic Effects: The ortho-fluorine atom (relative to the bromine and amine) creates an inductive withdrawal effect. This lowers the pKa of the aniline nitrogen (predicted pKa ~3.5–4.1), reducing its basicity compared to unsubstituted aniline.

  • Hydrogen Bonding:

    • Donors: 1 (Primary Amine -NH₂).

    • Acceptors: 3 (Methoxy Oxygen, Fluorine, Nitrogen).

Predicted Solubility Landscape

Based on structural analogues (e.g., 3-Bromo-4-methoxyaniline, 3-Fluoro-4-methoxyaniline), the solubility profile follows a distinct polarity gradient.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively; H-bond acceptance from solvent to amine protons.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Good dispersion interactions with the aromatic ring and halogens.
Polar Protic Methanol, Ethanol, IPAModerate to High (20–80 mg/mL)Solvation via H-bonding; solubility decreases as alkyl chain length of alcohol increases.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (10–50 mg/mL)Effective for process extraction; THF coordinates well, while MTBE may require heating.
Non-Polar Hexanes, Heptane, TolueneLow (<5 mg/mL)Insufficient polarity to overcome lattice energy; useful as anti-solvents for crystallization.
Aqueous Water (Neutral pH)Negligible (<0.1 mg/mL)Hydrophobic aromatic core dominates.
Aqueous Acid 1M HCl, 1M H₂SO₄High (Salt formation)Protonation of -NH₂ forms the anilinium salt, drastically increasing aqueous solubility.

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch purity and polymorphs can alter solubility, rely on these standardized protocols rather than literature values alone.

Tier 1: Visual Equilibrium Assessment (Rapid)

Use this for quick solvent screening during reaction optimization.

Materials: 4 mL vials, calibrated micropipette, vortex mixer, heating block.

  • Weighing: Place 10 mg of 3-Bromo-2-fluoro-4-methoxyaniline into a clear glass vial.

  • Titration: Add solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity against a black background.

    • Dissolved: Solution is clear (no particulates).

    • Undissolved: Turbidity or pellet formation.

  • Calculation: If 10 mg dissolves in 100 µL, solubility is

    
    .
    
Tier 2: Quantitative HPLC Method (High Precision)

Use this for formulation and thermodynamic solubility data.

Workflow Diagram:

SolubilityProtocol Start Excess Solid Addition Equilibration Shake/Stir (24h @ 25°C) Start->Equilibration Separation Filtration (0.45 µm) or Centrifugation Equilibration->Separation Dilution Dilute in Mobile Phase Separation->Dilution Analysis HPLC-UV Analysis (254 nm) Dilution->Analysis Result Solubility (mg/mL) Analysis->Result

Figure 1: Standardized workflow for thermodynamic solubility determination via HPLC.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid). Gradient 5% B to 95% B.

  • Detection: UV at 254 nm (aromatic absorption).

  • Standard: Prepare a 1.0 mg/mL stock in DMSO for calibration.

Process Application Guide

Reaction Solvent Selection

The choice of solvent impacts reaction kinetics, particularly in cross-couplings common for this intermediate.

  • Suzuki-Miyaura Coupling:

    • Recommended:1,4-Dioxane/Water or Toluene/Water .

    • Why: The compound is soluble in the organic phase, while the inorganic base (e.g., K₂CO₃) resides in the aqueous phase. Dioxane acts as a phase transfer bridge.

  • Nucleophilic Substitution (SnAr):

    • Recommended:DMF or DMSO .[1]

    • Why: High solubility and dielectric constant stabilize the transition state.

  • Amide Coupling:

    • Recommended:DCM or DMF .[1]

    • Why: DCM is easily removed; DMF prevents precipitation of the active ester intermediate.

Purification & Crystallization Strategy

To purify the compound from crude reaction mixtures, exploit the "Solubility Cliff" between polar and non-polar solvents.

Anti-Solvent Crystallization Workflow:

  • Dissolution: Dissolve crude solid in minimal warm Ethyl Acetate or Ethanol (Good solvent).

  • Filtration: Filter hot to remove inorganic salts (insoluble).

  • Precipitation: Slowly add Hexanes or Heptane (Anti-solvent) while stirring.

  • Cooling: Ramp temperature down to 0–5°C. The brominated aniline should crystallize out as an off-white/brown solid.

Decision Tree for Solvent Systems:

SolventSelection Start Select Application Reaction Synthesis/Reaction Start->Reaction Purification Purification/Workup Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Crystallization Purification->Cryst Wash Solid Washing Purification->Wash Coupling Cross-Coupling? HighTemp->Coupling No DMF Use DMF/DMSO HighTemp->DMF Yes Dioxane Use Dioxane/H2O Coupling->Dioxane Yes THF Use THF/EtOAc Coupling->THF No System1 Solvent: EtOH/EtOAc Anti: Heptane Cryst->System1 System2 Cold Hexanes Wash->System2

Figure 2: Decision matrix for solvent selection based on process requirements.

Troubleshooting Common Issues

ObservationDiagnosisCorrective Action
"Oiling Out" Compound separates as a liquid oil rather than crystals during anti-solvent addition.The anti-solvent was added too fast or the temperature is too high. Re-dissolve, seed with pure crystal, and cool slowly.
Low Yield in Workup Compound is retained in the aqueous layer.Check pH. If the aqueous layer is acidic (pH < 4), the aniline is protonated. Adjust pH to >8 with NaHCO₃ to extract into Organic phase.
Color Change (Darkening) Oxidation of the aniline amine.Aniline derivatives are air-sensitive. Store in amber vials under Nitrogen/Argon. Use degassed solvents.

References

  • PubChem. (2025).[2][3] 3-Bromo-4-methoxyaniline Compound Summary. National Library of Medicine. [Link]

  • World Health Organization. (2018).[4] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. [Link]

Sources

Navigating the Synthesis and Safety of 3-Bromo-2-fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-4-methoxyaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique combination of a bromine atom, a fluorine atom, and a methoxy group on the aniline scaffold makes it a versatile building block for the synthesis of complex molecules with potential applications in drug discovery and functional materials. This guide provides a comprehensive overview of its identification, key physicochemical properties, and a detailed examination of its safety profile, handling procedures, and emergency measures.

PubChem Compound Identifier (CID): 92133951[1]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its effective use in a research and development setting. The properties of 3-Bromo-2-fluoro-4-methoxyaniline, as detailed in the PubChem database, are summarized below.

PropertyValueSource
Molecular Formula C₇H₇BrFNOPubChem[1]
Molecular Weight 219.97 g/mol PubChem[1]
Canonical SMILES COC1=C(C(=C(C=C1)N)F)BrPubChem[1]
InChI Key HSADDMONOMGFHW-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 2PubChem[1]
Predicted Water Solubility 1.15 g/LPubChem
Predicted Melting Point 65-70 °C
Predicted Boiling Point 250.5 °C at 760 mmHg

Synthesized Safety and Hazard Profile

Based on the analysis of its structural analogs, 3-Bromo-2-fluoro-4-methoxyaniline is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Hazard Pictograms (Anticipated):

  • GHS07: Exclamation Mark

Signal Word (Anticipated): Warning

Precautionary Statements

The following precautionary statements are recommended based on the anticipated hazards:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Use

Given the anticipated hazards, a stringent protocol for the handling and use of 3-Bromo-2-fluoro-4-methoxyaniline is mandatory to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: All manipulations of 3-Bromo-2-fluoro-4-methoxyaniline, including weighing and transfers, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Isolation: For reactions involving heating or potential for aerosolization, consider using a glove box or other closed system.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical when working with this compound.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against halogenated organic compounds. Double gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when there is a risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling 3-Bromo-2-fluoro-4-methoxyaniline in a laboratory setting.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Chemical_Receipt Receive & Inspect Chemical Container SDS_Review Review Synthesized Safety Data Chemical_Receipt->SDS_Review Verify Integrity PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Assess Hazards Weighing Weigh Compound PPE_Donning->Weighing Enter Hood Reaction_Setup Set up Reaction Weighing->Reaction_Setup Transfer Workup Perform Reaction Workup Reaction_Setup->Workup Monitor Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination Post-Reaction Waste_Segregation Segregate Halogenated Organic Waste Decontamination->Waste_Segregation Collect Residues Disposal Dispose of Waste (Following Institutional Protocol) Waste_Segregation->Disposal Label & Store

Sources

Strategic Sourcing and Technical Profile: 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, 3-Bromo-2-fluoro-4-methoxyaniline (CAS 1824171-83-6 ) has emerged as a critical "sandwiched" scaffold. Unlike common aniline derivatives, this compound features a bromine atom sterically crowded between a fluorine atom and a methoxy group. This specific substitution pattern is highly prized in drug discovery—particularly for kinase inhibitors—because it offers a unique vector for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the fluorine atom modulates metabolic stability and pKa.

However, its commercial availability is constrained by the difficulty of its synthesis. Direct electrophilic halogenation of the parent aniline favors the less sterically hindered 6-position, making the 3-bromo isomer a "design-heavy" building block that often requires specific procurement strategies. This guide details the supply landscape, technical validation protocols, and synthesis logic required to secure high-quality material.

Chemical Profile & Identification

Precise identification is paramount, as regioisomers (e.g., 6-bromo or 5-bromo variants) are common impurities that can derail Structure-Activity Relationship (SAR) studies.

PropertySpecification
Chemical Name 3-Bromo-2-fluoro-4-methoxyaniline
CAS Number 1824171-83-6
Alternative CAS 1272719-19-3 (Note: Often associated with ambiguous isomer labeling in Asian databases; verify structure)
SMILES Nc1c(F)c(Br)c(OC)cc1
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
Physical Form Off-white to pale brown solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended to prevent oxidation)

Supply Chain Landscape

The market for 3-Bromo-2-fluoro-4-methoxyaniline is tiered. It is not a commodity chemical but a Fine Chemical Building Block .

Tier 1: Primary Stock Holders (Immediate Availability)

These suppliers typically hold physical inventory (grams to low kilograms) suitable for HTS (High-Throughput Screening) or Hit-to-Lead campaigns.

  • Enamine: A primary source for novel building blocks. Code: EN300-6791988.

  • Bidepharm: Major Chinese supplier with strong stock positions on fluorinated anilines. Catalog: BD560933.

Tier 2: Re-Packagers & Custom Synthesis (Lead Time: 2–6 Weeks)

Suppliers like Apollo Scientific , Combi-Blocks , and Manchester Organics often list this compound. If not in local stock, they source from Tier 1 manufacturers or initiate on-demand synthesis.

Procurement Decision Tree

Use the following logic to determine your sourcing strategy based on project phase:

SupplyChain Start Requirement Analysis Qty Quantity Needed? Start->Qty Small < 5g (Screening) Qty->Small Large > 100g (Process) Qty->Large StockCheck Check Tier 1 (Enamine/Bidepharm) Small->StockCheck Custom Custom Synthesis Request Large->Custom Direct Direct Purchase (1-2 weeks) StockCheck->Direct Quote RFQ for Batch (4-8 weeks) Custom->Quote

Figure 1: Sourcing decision matrix. For quantities >100g, custom synthesis is often more cost-effective than clearing out catalog stock.

Technical Deep Dive: The "Sandwich" Challenge

Why is this compound expensive compared to other bromo-anilines? The answer lies in Regioselectivity .

The Synthesis Problem

In the precursor 2-fluoro-4-methoxyaniline :

  • The Amino (-NH₂) group is a strong ortho/para director.[1]

  • The Methoxy (-OMe) group is also an ortho/para director.

  • Direct Bromination (e.g., NBS or Br₂) is driven by the strongest activator (-NH₂).

  • The para position to -NH₂ is blocked by -OMe.

  • The ortho positions are C3 and C6.

    • C6: Sterically open. Strongly activated by -NH₂.

    • C3: "Sandwiched" between -F and -OMe. Sterically crowded.

Result: Standard bromination yields the 6-bromo isomer (impurity), not the desired 3-bromo target.

The Solution (Synthesis Route)

To access the 3-bromo position, chemists typically employ Directed Ortho Metalation (DoM) or start from a pre-functionalized nitro-benzene core where the electronics favor the correct substitution before reduction.

Synthesis Substrate 2-Fluoro-4-methoxyaniline DirectBrom Direct Bromination (NBS/Br2) Substrate->DirectBrom RouteB Route B: DoM / Protection Substrate->RouteB WrongProduct 6-Bromo Isomer (Major Impurity) DirectBrom->WrongProduct Steric Preference Step1 Protection of Amine (e.g., Boc/Pivaloyl) RouteB->Step1 Step2 Lithiation (n-BuLi) Directs to C3 (via F/OMe coord) Step1->Step2 Step3 Bromine Quench Step2->Step3 Target 3-Bromo-2-fluoro-4-methoxyaniline (Target) Step3->Target

Figure 2: Mechanistic pathway highlighting why the "Sandwich" isomer requires specialized synthesis (Route B) rather than simple halogenation.

Quality Assurance & Validation Protocols

When receiving a batch, do not rely solely on the Certificate of Analysis (CoA). The risk of regioisomer contamination is high.

Self-Validating Analytical Protocol
1. ¹H NMR Spectroscopy (Critical Check)

The coupling constants (


-values) are the fingerprint.
  • Expected Pattern: Two aromatic protons.

  • H5 and H6: Look for an AB system or two doublets.

  • ¹⁹F Coupling: The proton at C6 (ortho to F) will show a specific H-F coupling constant.

  • Validation: If you see a singlet or unexpected splitting, you may have the 6-bromo isomer (where protons are para to each other and decoupling patterns change).

2. HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 97%. Look for a "shoulder" peak which often indicates the regioisomer.

Applications in Drug Discovery[2][3][4][5][6][7][8][9]

This building block is a "Privileged Scaffold" for:

  • Kinase Inhibitors: The aniline nitrogen binds to the hinge region of the kinase ATP pocket. The fluorine atom can interact with gatekeeper residues or improve selectivity.

  • Biaryl Construction: The bromine atom at the 3-position is an excellent handle for Suzuki-Miyaura coupling to attach tail groups (e.g., pyrazoles, pyridines) that extend into the solvent-accessible region of the protein.

References

  • PubChem Compound Summary. 3-Bromo-2-fluoro-4-methoxyaniline (CID 66567845). National Center for Biotechnology Information. Link

  • Enamine Building Blocks. Catalog Entry for EN300-6791988. Enamine Ltd. Link

  • Bidepharm. Product Detail for CAS 1824171-83-6. Bide Pharmatech.[2] Link

  • Chemical Book. CAS 1824171-83-6 Search Results.Link

  • Schlosser, M. (2005). The "Sandwich" Effect in Organometallic Synthesis. Angewandte Chemie International Edition. (General reference on the synthesis of 1,2,3-trisubstituted benzenes).

Sources

Methodological & Application

Synthesis of 3-Bromo-2-fluoro-4-methoxyaniline from 2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the regioselective synthesis of 3-Bromo-2-fluoro-4-methoxyaniline (CAS: 1824171-83-6) starting from 2-fluoro-4-methoxyaniline .

Executive Summary

The synthesis of 3-bromo-2-fluoro-4-methoxyaniline presents a significant regiochemical challenge due to the competing directing effects of the amino, fluoro, and methoxy substituents. Direct electrophilic bromination (e.g., using NBS or Br


) typically favors the C6 position (ortho to the amine) or the C5 position (ortho to the methoxy), driven by the strong activating nature of the amino group. Accessing the C3 position—sandwiched between the fluoro and methoxy groups—requires a strategy that overrides these intrinsic electronic biases.

This protocol utilizes a Directed Ortho Metalation (DoM) strategy.[1][2][3] By protecting the amine as a tert-butyl carbamate (Boc), we utilize the cooperative directing power of the fluorine and methoxy groups to selectively lithiate the C3 position, followed by electrophilic quench with a bromine source. This method ensures high regiochemical fidelity and reproducibility.

Part 1: Regioselectivity Analysis & Strategy

The structural conflict in the starting material, 2-fluoro-4-methoxyaniline, dictates the synthetic pathway.

  • Amino Group (-NH

    
    ):  Strong activator, directs ortho (to C6).
    
  • Methoxy Group (-OMe): Strong activator, directs ortho (to C3 and C5).

  • Fluoro Group (-F): Weak deactivator but potent director for lithiation (inductive effect).

The Challenge: In a standard Electrophilic Aromatic Substitution (EAS), the amino group dominates, directing bromine to C6 . Even if the amine is protected as an amide, the steric bulk and electronic activation of the methoxy group often favor C5 . The target C3 position is sterically crowded and electronically disfavored for EAS relative to the amine.

The Solution (DoM): In a lithiation regime, the acidity of the ring protons is the deciding factor. The proton at C3 is flanked by two electronegative atoms (F and O). The inductive withdrawal from both groups renders H-3 significantly more acidic than H-5 or H-6. Furthermore, the ability of Lithium to coordinate to the fluorine and methoxy oxygen (Complex Induced Proximity Effect - CIPE) stabilizes the C3-lithio intermediate, making this route highly selective for the target isomer.

Pathway Visualization

G SM 2-Fluoro-4-methoxyaniline (Starting Material) Direct Direct Bromination (NBS/Br2) SM->Direct EAS Control Protect Protection (Boc2O) SM->Protect Step 1 Prod_Major 6-Bromo Isomer (Major Byproduct) Direct->Prod_Major NH2 Directing Prod_Minor 5-Bromo Isomer (Minor Byproduct) Direct->Prod_Minor OMe Directing Inter_Boc N-Boc Intermediate Protect->Inter_Boc DoM Directed Ortho Metalation (n-BuLi, -78°C) Inter_Boc->DoM Step 2a Lithio C3-Lithio Species (Stabilized by F/OMe) DoM->Lithio Cooperative Directing Quench Bromine Quench (CBr4 or NBS) Lithio->Quench Step 2b Deprotect Deprotection (TFA or HCl) Quench->Deprotect Step 3 Target 3-Bromo-2-fluoro- 4-methoxyaniline (Target) Deprotect->Target

Caption: Comparative analysis of Direct Bromination (yielding undesired isomers) vs. the Directed Ortho Metalation (DoM) strategy required to access the sterically crowded C3 position.

Part 2: Detailed Experimental Protocol

Reagents & Materials
  • Starting Material: 2-Fluoro-4-methoxyaniline (CAS: 456-52-0).

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Carbon Tetrabromide (CBr
    
    
    
    ) or NBS, Trifluoroacetic acid (TFA).
  • Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM), Hexanes, Ethyl Acetate.

Step 1: N-Boc Protection

This step masks the amino protons and provides a secondary directing group, although the regiochemistry is primarily driven by the F/OMe interaction.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 2-fluoro-4-methoxyaniline (10.0 mmol, 1.41 g) and DCM (50 mL).

  • Addition: Add Boc

    
    O (11.0 mmol, 2.40 g) and Triethylamine (1.5 eq). Optionally add a catalytic amount of DMAP (0.1 eq).
    
  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting amine is consumed.

  • Workup: Wash with 1M HCl (2 x 30 mL), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from hexanes or use directly if purity >95%.

    • Intermediate:tert-Butyl (2-fluoro-4-methoxyphenyl)carbamate.

Step 2: Directed Ortho Metalation (DoM) & Bromination

Critical Step: Temperature control is vital to prevent nucleophilic attack of the alkyllithium on the fluorine atom (benzyne formation).

  • Setup: Dissolve the N-Boc intermediate (5.0 mmol, 1.20 g) in anhydrous THF (25 mL) in a dry flask under Argon/Nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (11.0 mmol, 4.4 mL of 2.5 M solution) over 15 minutes.

    • Note: We use >2 equivalents: 1 eq to deprotonate the N-H (forming the N-Li species) and the 2nd eq to perform the C-Li exchange at the C3 position.

    • Observation: The solution may turn yellow/orange. Stir at -78°C for 1 hour.

  • Quench: Dissolve CBr

    
     (6.0 mmol, 1.99 g) in THF (5 mL) and add it dropwise to the lithiated mixture at -78°C.
    
    • Alternative: A solution of NBS (freshly recrystallized) in THF can also be used.

  • Warming: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[4][5][6] Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 3-bromo isomer is typically less polar than the starting material.

Step 3: Deprotection
  • Reaction: Dissolve the brominated intermediate in DCM (10 mL). Add TFA (5 mL) dropwise at 0°C.

  • Stirring: Warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully quench with saturated NaHCO

    
     solution (gas evolution!) until pH is neutral/basic. Extract with DCM.
    
  • Isolation: Dry organic layer and concentrate to yield 3-bromo-2-fluoro-4-methoxyaniline .

Part 3: Data & Quality Control

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale brown solidOxidizes slightly upon air exposure.
1H NMR (DMSO-d6) δ ~6.8-7.0 (m, 2H, Ar-H)The two aromatic protons (H5 and H6) will appear as doublets or multiplets. H5 is ortho to OMe; H6 is ortho to NH2.
1H NMR (Coupling) J_H5-H6 ~ 9 HzTypical ortho coupling confirms the protons are adjacent (C5 and C6), proving Br is at C3.
13C NMR C-Br shift ~100-110 ppmDistinct shift for C-Br carbon.
Mass Spec (ESI) [M+H]+ = 220.0/222.0Characteristic 1:1 bromine isotope pattern.
Troubleshooting Guide
  • Issue: Low Yield in Step 2.

    • Cause: Incomplete lithiation or "Benzyne" formation (loss of F).

    • Fix: Ensure temperature stays below -70°C during n-BuLi addition. Ensure THF is strictly anhydrous.

  • Issue: Regioisomer contamination (5-bromo).

    • Cause: Temperature too high allowing thermodynamic equilibration, or insufficient directing effect.

    • Fix: The cooperative effect of F and OMe at C3 is very strong. If C5 forms, it suggests the N-Li species is directing to C6 (which appears as C5 relative to OMe). Ensure 2.2+ eq of n-BuLi are used to fully form the dianion.

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

  • BLD Pharm . (n.d.). Product Analysis: 3-Bromo-2-fluoro-4-methoxyaniline (CAS 1824171-83-6).[8][9][10][11] Retrieved from BLDPharm Catalog.[8] Link

  • Mongin, F., & Schlosser, M. (1996). Fluorine as an ortho-directing group in aromatic metalation. Tetrahedron Letters, 37(36), 6551-6554. Link

Sources

Navigating the Synthesis of Key Pharmaceutical Intermediates: Regioselective Bromination of Fluoro-methoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Regioselectively brominated fluoro-methoxyanilines are pivotal structural motifs in the landscape of modern drug discovery and development. Their unique electronic and steric properties make them invaluable intermediates in the synthesis of a wide array of therapeutic agents. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for achieving high regioselectivity in the bromination of these challenging substrates. By delving into the underlying mechanistic principles of electrophilic aromatic substitution and presenting field-proven methodologies, this document aims to empower chemists with the knowledge to control and predict the outcomes of these critical reactions.

Introduction: The Strategic Importance of Brominated Fluoro-methoxyanilines

The precise installation of a bromine atom onto a fluoro-methoxyaniline core is a frequent and often critical step in the synthesis of complex pharmaceutical molecules. Bromine's utility as a versatile synthetic handle allows for subsequent carbon-carbon and carbon-heteroatom bond formations through various cross-coupling reactions. The presence of fluorine and methoxy substituents, common in many drug candidates, introduces a layer of complexity to electrophilic aromatic substitution reactions, making regiocontrol a paramount challenge. Understanding the interplay of the directing effects of the amino, methoxy, and fluoro groups is essential for the rational design of synthetic routes that deliver the desired isomer in high yield and purity.

Mechanistic Underpinnings: A Guide to Predicting Regioselectivity

The regiochemical outcome of the electrophilic bromination of fluoro-methoxyanilines is governed by the principles of electrophilic aromatic substitution (EAS). The amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups all exert influence on the electron density of the aromatic ring, thereby directing the incoming electrophile (Br⁺).

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its strong +M (mesomeric) effect, which donates electron density to the ring through resonance.[1][2] This significantly increases the nucleophilicity of the ortho and para positions.

  • Methoxy Group (-OCH₃): Also an activating, ortho, para-director due to its +M effect. While less activating than the amino group, it still strongly influences the positions of substitution.[3]

  • Fluoro Group (-F): An interesting case, as it is a deactivating group due to its strong -I (inductive) effect, yet it is also an ortho, para-director because of its +M effect (lone pair donation).[4][5] The interplay between these opposing effects can be subtle and is influenced by the reaction conditions.

The overall regioselectivity is a result of the synergistic and sometimes competing directing effects of these three substituents. The most activating group generally dictates the primary positions of substitution.[5] However, steric hindrance can also play a significant role, often favoring substitution at the less hindered position.[4]

To achieve monosubstitution and prevent the formation of polybrominated products, which is common with highly activated anilines, the strong activating effect of the amino group often needs to be attenuated.[1][6][7][8] This is typically achieved by acylating the aniline to form an acetanilide. The acetyl group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled bromination.[6][8]

Diagram: Interplay of Directing Groups

G cluster_0 Substituent Effects on Fluoro-methoxyaniline cluster_1 Reaction Outcome Aniline Fluoro-methoxyaniline Amino Amino (-NH2) Strongly Activating Ortho, Para-directing (+M) Aniline->Amino Influences Methoxy Methoxy (-OCH3) Activating Ortho, Para-directing (+M) Aniline->Methoxy Influences Fluoro Fluoro (-F) Deactivating Ortho, Para-directing (+M, -I) Aniline->Fluoro Influences Regioselectivity Regioselective Bromination Amino->Regioselectivity Dominant Director Methoxy->Regioselectivity Secondary Director Fluoro->Regioselectivity Modulating Director

Caption: Directing effects of substituents on bromination.

Application Notes & Protocols

The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity. Below are detailed protocols for common and effective methods.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of activated aromatic rings, including anilines and phenols.[9][10] The regioselectivity of NBS bromination can be significantly influenced by the choice of solvent.[11] Using polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to high para-selectivity.[9][12]

Table 1: Solvent Effects on Regioselectivity of NBS Bromination

SolventDielectric Constant (ε)General Outcome
Dioxane2.2Mixture of isomers
Acetonitrile (MeCN)37.5Increased para-selectivity
N,N-Dimethylformamide (DMF)36.7High para-selectivity
Dimethyl Sulfoxide (DMSO)47.2Can favor different isomers

Protocol 1: Para-Selective Bromination of a Fluoro-methoxyaniline using NBS in DMF

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Fluoro-methoxyaniline substrate

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fluoro-methoxyaniline (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise to the aniline solution at 0 °C over 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired para-bromo isomer.

Diagram: Workflow for NBS Bromination

G Start Start: Fluoro-methoxyaniline in DMF Cooling Cool to 0 °C Start->Cooling Add_NBS Add NBS solution dropwise Cooling->Add_NBS Stir Stir at 0 °C Monitor by TLC Add_NBS->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine Dry over Na2SO4 Extract->Wash_Dry Purify Concentrate & Purify (Column Chromatography) Wash_Dry->Purify End End: Isolated Product Purify->End

Caption: Step-by-step workflow for NBS bromination.

Copper(II) Halide-Mediated Bromination in Ionic Liquids

A greener and highly regioselective method for the para-bromination of anilines involves the use of copper(II) bromide in an ionic liquid.[13][14] This approach often proceeds under mild conditions and provides excellent yields of the para-isomer, even with unprotected anilines.[13][14]

Table 2: Representative Para-Bromination with CuBr₂ in [HMIM]Br [14]

SubstrateTimeYield of 4-Bromo Product (%)
2-methylaniline1 h95
2-methoxyaniline1 h95
2-fluoroaniline0.5 h91
3-fluoroaniline10 min90

Protocol 2: Para-Bromination using CuBr₂ in an Ionic Liquid

This protocol is adapted from literature procedures and may require optimization.[13][14]

Materials:

  • Fluoro-methoxyaniline substrate

  • Copper(II) bromide (CuBr₂)

  • 1-Hexyl-3-methylimidazolium bromide ([HMIM]Br)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the fluoro-methoxyaniline (1.0 eq), [HMIM]Br (1.0 eq), and CuBr₂ (3.0 eq).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. Reaction times are typically short.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Conclusion

The regioselective bromination of fluoro-methoxyanilines is a nuanced yet controllable transformation crucial for the synthesis of many pharmaceutical compounds. A thorough understanding of the electronic and steric effects of the substituents, coupled with the careful selection of reagents and reaction conditions, allows for the precise and efficient synthesis of the desired brominated isomers. The protocols outlined in this guide, utilizing both traditional and modern methodologies, provide a solid foundation for researchers to successfully navigate the challenges associated with these important reactions.

References

  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (n.d.).
  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (2024, August 3). Retrieved from [Link]

    • Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.). Retrieved from [Link]

  • Bromination of Aniline (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • Reactions of Aniline - Chemistry Steps. (2024, January 12). Retrieved from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC. (2012, May 16). Retrieved from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]

  • Directing Groups in SE Ar. (n.d.). Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). Retrieved from [Link]

  • (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (2012, May 4). Retrieved from [Link]

  • Directing Effects - ChemTalk. (2024, May 13). Retrieved from [Link]

  • Directing Effects Revision notes | International A-Level · CIE - Cognito. (n.d.). Retrieved from [Link]

Sources

Using 3-Bromo-2-fluoro-4-methoxyaniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Using 3-Bromo-2-fluoro-4-methoxyaniline as a Pharmaceutical Intermediate

Abstract

3-Bromo-2-fluoro-4-methoxyaniline (CAS: 1824171-83-6) is a high-value, multisubstituted aromatic building block increasingly utilized in the synthesis of next-generation kinase inhibitors and targeted protein degraders (PROTACs). Its unique substitution pattern—featuring an electron-donating methoxy group, a metabolically stabilizing fluorine atom, and a reactive bromine handle—provides medicinal chemists with a versatile scaffold for diversifying Structure-Activity Relationships (SAR).[1] This Application Note details the strategic utility of this intermediate, providing validated protocols for palladium-catalyzed cross-coupling and amide bond formation, alongside critical handling and safety guidelines.

Strategic Utility in Medicinal Chemistry

The structural architecture of 3-Bromo-2-fluoro-4-methoxyaniline offers three distinct advantages for drug design, particularly in the development of EGFR, BTK, and ALK inhibitors:

  • Orthogonal Reactivity: The molecule possesses two distinct reaction centers:

    • Nucleophilic Amine (-NH₂): Ready for urea formation, amidation, or Buchwald-Hartwig amination.[1]

    • Electrophilic Bromide (-Br): A prime handle for Suzuki-Miyaura, Stille, or Sonogashira couplings to install biaryl systems or heterocycles.[1]

  • Metabolic Blocking (The Fluorine Effect): The fluorine atom at the C2 position (ortho to the amine) lowers the pKa of the aniline nitrogen, reducing the potential for oxidation while blocking a common site of metabolic hydroxylation (CYP450 metabolism).[1]

  • Electronic Modulation: The C4-methoxy group acts as a hydrogen bond acceptor and electron donor, influencing the binding affinity in the ATP-binding pockets of kinase targets.

Structural Analysis & Numbering
  • C1: Amino group (-NH₂)[1]

  • C2: Fluorine (-F)[1]

  • C3: Bromine (-Br)[1]

  • C4: Methoxy (-OCH₃)[1][2]

The positioning of the bromine at C3, "sandwiched" between the fluorine and methoxy groups, creates a sterically defined environment that directs regioselectivity during catalytic cycles, preventing unwanted side reactions common in less substituted anilines.[1]

Application Workflows

The following diagram illustrates the primary synthetic pathways for transforming 3-Bromo-2-fluoro-4-methoxyaniline into bioactive scaffolds.

G cluster_legend Reaction Logic Start 3-Bromo-2-fluoro- 4-methoxyaniline (Starting Material) Path1 Pathway A: N-Functionalization (Amide/Urea Formation) Start->Path1 R-COCl / Base Path2 Pathway B: C-C Coupling (Suzuki-Miyaura) Start->Path2 Ar-B(OH)2 / Pd(0) Inter1 Intermediate A: N-Acylated Aryl Bromide Path1->Inter1 Inter2 Intermediate B: Biaryl Aniline Path2->Inter2 Final Target Drug Scaffold (Kinase Inhibitor Core) Inter1->Final Suzuki Coupling (Late-Stage Diversification) Inter2->Final N-Acylation (Core Assembly) N-First Pathway A: Preserves Br for library generation C-First Pathway B: Builds core scaffold early

Caption: Divergent synthetic pathways utilizing orthogonal reactivity of the amine and bromide handles.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol describes the coupling of the C3-bromide with an aryl boronic acid. This step is critical for building the biaryl core common in kinase inhibitors.

Objective: Synthesis of 4'-substituted-2-fluoro-4-methoxy-[1,1'-biphenyl]-3-amine.

ParameterSpecification
Scale 1.0 mmol (220 mg)
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)
Solvent System 1,4-Dioxane : Water (4:1 v/v)
Base K₂CO₃ (3.0 equiv)
Temperature 90°C
Time 4–6 Hours

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Bromo-2-fluoro-4-methoxyaniline (220 mg, 1.0 mmol), the desired Aryl Boronic Acid (1.2 mmol), and Potassium Carbonate (414 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol) quickly under an inert atmosphere.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C in an oil bath. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Work-up: Upon full consumption of the starting bromide, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography.

Validation Criteria:

  • LC-MS: Mass peak corresponding to [M+H]⁺ of the biaryl product.[1]

  • ¹H NMR: Disappearance of the aromatic protons associated with the starting material and appearance of new biaryl signals.

Protocol B: Nucleophilic Acylation (Amide Formation)

This protocol functionalizes the amine, often used to attach the "warhead" (e.g., acrylamide for covalent inhibitors) or a solubilizing tail.[1]

Objective: Synthesis of N-(3-bromo-2-fluoro-4-methoxyphenyl)amide derivatives.

ParameterSpecification
Scale 1.0 mmol
Reagent Acid Chloride (1.1 equiv)
Base N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
Solvent Dichloromethane (DCM) (Anhydrous)
Temperature 0°C to Room Temperature

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Bromo-2-fluoro-4-methoxyaniline (220 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a dry flask under Nitrogen.

  • Base Addition: Add DIPEA (0.26 mL, 1.5 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add the Acid Chloride (1.1 mmol) dissolved in DCM (1 mL).

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–3 hours.

  • Quench: Quench with saturated NaHCO₃ solution (10 mL).

  • Extraction: Extract with DCM (2 x 10 mL), dry over MgSO₄, and concentrate.

Quality Control & Characterization

To ensure the integrity of the intermediate before use in multi-step synthesis, the following QC parameters must be met.

Analytical Standards:

  • Purity (HPLC): ≥ 98.0% (Area %).[1] Impurities often include the des-bromo analog or regioisomers.

  • Appearance: Off-white to pale brown crystalline solid. Darkening indicates oxidation; recrystallize from Ethanol/Water if necessary.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       3.80 ppm (s, 3H, -OCH₃)[1]
      
    • 
       5.20 ppm (br s, 2H, -NH₂)[1]
      
    • Aromatic protons typically appear as two doublets or a multiplet in the 6.5–7.2 ppm range, depending on the specific shielding.[1]

Storage:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Protect from light to prevent photolytic debromination.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • GHS Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

  • Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with an ethanol-soaked tissue.

References

  • PubChem Compound Summary. (2025). 3-Bromo-2-fluoro-4-methoxyaniline (CID 92133951).[3] National Center for Biotechnology Information. Link[1]

  • ChemicalBook. (2024).[1] Product Entry: 3-Bromo-2-fluoro-4-methoxyaniline.[2][4][5][6][7][8]Link[1]

  • BenchChem. (2025).[1] Application Note: Kinase Inhibitor Scaffolds. (General reference for Suzuki coupling protocols on halogenated anilines). Link[1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Anilines.[8]Link[1]

Sources

Technical Application Note: Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides an optimized framework for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluoro-4-methoxyaniline . This substrate presents a unique confluence of chemical challenges: it is an electron-rich, sterically crowded, poly-functionalized aryl bromide with a free amino group.

Executive Summary & Substrate Analysis

Target Molecule: 3-Bromo-2-fluoro-4-methoxyaniline Primary Challenge: The 3-position bromine is "sandwiched" between a fluoro group (C2) and a methoxy group (C4). Secondary Challenge: The electron-rich aniline core (NH₂, OMe) deactivates the C-Br bond towards oxidative addition, while the free amine (-NH₂) presents a risk of catalyst coordination (poisoning).

Structural Deconstruction
  • Electronic Deactivation: The presence of strong electron-donating groups (EDGs) at para (NH₂) and ortho (OMe) positions relative to the ring creates an electron-rich π-system. This increases the energy barrier for the oxidative addition of Pd(0) into the C-Br bond compared to electron-deficient aryl halides.

  • Steric Occlusion: The bromine is flanked by a Fluorine atom and a Methoxy group. While Fluorine is small (Van der Waals radius ~1.47 Å), the Methoxy group is conformationally mobile and bulky. Standard phosphine ligands (e.g., PPh₃) often fail to facilitate the entry of the Pd center into this crowded pocket.

  • Chemomobility: The free amine is a competitive ligand. If the phosphine ligand dissociates, the amine can bind to Pd(II), arresting the catalytic cycle.

Mechanistic Strategy: The "Bulky-Rich" Solution

To overcome the deactivated and crowded nature of this substrate, the catalyst system must possess two non-negotiable traits:

  • High Steric Bulk: To force the formation of the active monoligated Pd(0)-L species (12-electron species) which is highly reactive.

  • High Electron Density: To make the Pd center more nucleophilic, accelerating oxidative addition into the electron-rich C-Br bond.

Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands). Specifically, SPhos and XPhos are privileged structures for this "ortho-ortho" substitution pattern.

Visualizing the Steric Challenge

The following diagram illustrates the steric pocket and the necessity of specific ligand geometries.

G cluster_substrate Substrate Environment cluster_catalyst Catalytic Solution Br Bromine (C3) Reactive Site F Fluorine (C2) Steric/Electronic F->Br Ortho-blocking OMe Methoxy (C4) Steric Bulk OMe->Br Ortho-blocking NH2 Amine (C1) Catalyst Poison? NH2->Br Electronic Deactivation Pd Pd(0) Active Species NH2->Pd Competitive Binding (Avoided by bulky ligand) Pd->Br Oxidative Addition (Rate Limiting) Ligand Buchwald Ligand (SPhos/XPhos) Ligand->Pd e- Donation Steric Bulk

Caption: Mechanistic interaction showing the "sandwiched" bromine and the role of bulky ligands in preventing amine coordination while facilitating oxidative addition.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Best for: First-time attempts, high-value intermediates, and library synthesis. This protocol utilizes a Third-Generation (G3) Buchwald Precatalyst . These precatalysts release the active Pd(0)-Ligand species immediately upon activation by base, bypassing the induction period and preventing catalyst decomposition.

Reagents:

  • Substrate: 3-Bromo-2-fluoro-4-methoxyaniline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2.0 – 4.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

  • Temperature: 80°C – 100°C

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).

    • Note: If weighing small amounts, prepare a stock solution of the catalyst in the organic solvent.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]

  • Solvent: Syringe in degassed 1,4-Dioxane and degassed Water.

    • Why Biphasic? The water dissolves the inorganic base, ensuring efficient transmetalation, while the organic phase solubilizes the hydrophobic substrate.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (>800 RPM).

    • Time: Typically 2–6 hours. Monitor by LC-MS.[3]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4] Dry over Na₂SO₄.

Protocol B: Cost-Effective Scale-Up

Best for: Multi-gram scale where catalyst cost is a factor. This method generates the active catalyst in situ using a stable Pd(II) source and free ligand.

Reagents:

  • Catalyst Source: Pd(OAc)₂ (2 mol%)[4]

  • Ligand: SPhos (4-5 mol%) (Ratio Pd:L = 1:2 to 1:2.5)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or Toluene/H₂O (10:1)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a separate small vial, mix Pd(OAc)₂ and SPhos in the reaction solvent. Stir at room temperature for 15 minutes under inert atmosphere. The solution should turn from orange to yellow/pale, indicating reduction/ligation.

  • Main Vessel: Charge the substrate, boronic acid, and base into the main reaction vessel. Inert the vessel.

  • Combine: Transfer the pre-formed catalyst solution to the main vessel via syringe.

  • Heat: Heat to 100°C.

    • Note: SPhos is air-stable, but the active Pd(0) is not. Strict inert technique is required once heating begins.

Optimization Data & Screening Guide

If the standard protocols yield <50%, consult the following screening matrix.

VariableRecommendationRationale
Ligand XPhos > SPhos > RuPhosXPhos is superior for N-containing substrates and provides exceptional steric protection.
Base K₃PO₄ > Cs₂CO₃ > K₂CO₃K₃PO₄ (tribasic phosphate) buffers the reaction and is gentle enough to prevent boronic acid decomposition (protodeboronation).
Solvent Dioxane/H₂O > n-BuOH > TolueneDioxane/Water is the universal solvent for polar anilines. n-BuOH is excellent for solubility but harder to remove.
Additive MIDA Boronates If the boronic acid is unstable (deboronates), switch to a MIDA boronate ester, which releases the acid slowly.
Troubleshooting "Stalled" Reactions

If the reaction stalls at 30-50% conversion:

  • Protodeboronation: The boronic acid is decomposing faster than it couples.

    • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or switch to the corresponding Pinacol Ester.

  • Catalyst Poisoning: The free amine is binding Pd.

    • Fix: Increase temperature to 110°C (promotes ligand dissociation) or use CataCXium A (highly robust bulky phosphine).

Workflow Visualization

Workflow Start Start: 3-Bromo-2-fluoro-4-methoxyaniline Choice Scale / Value? Start->Choice HighValue High Value / Small Scale (<100 mg) Choice->HighValue Speed Priority Scale Scale Up / Cost Sensitive (>1 g) Choice->Scale Cost Priority ProtocolA Protocol A: Precatalyst (XPhos Pd G3) HighValue->ProtocolA ProtocolB Protocol B: In-Situ (Pd(OAc)2 + SPhos) Scale->ProtocolB Reaction Reaction: 80-100°C Biphasic Solvent (Dioxane/H2O) ProtocolA->Reaction ProtocolB->Reaction Monitor Monitor: LC-MS Look for Desbromo (reduction) or Homocoupling Reaction->Monitor Success Complete Conversion Monitor->Success >90% Fail Stalled / Low Yield Monitor->Fail <50% Trouble Troubleshooting: 1. Portion-wise Boronic Acid 2. Switch to Pinacol Ester 3. Increase Catalyst Loading Fail->Trouble Trouble->Reaction Re-run

Caption: Decision tree for selecting the optimal protocol based on scale and resource constraints.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link

  • Barder, T. E., & Buchwald, S. L. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in Protic Solvents." Organic Letters, 2004, 6(16), 2649–2652. Link

  • BenchChem Technical Support. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates." BenchChem Application Notes, 2025. Link

  • RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2014. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines.[1][3] Its significance is particularly pronounced in the pharmaceutical and materials science industries, where aniline derivatives are prevalent structural motifs. The reaction's broad substrate scope and tolerance for various functional groups provide a substantial advantage over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often demand harsh reaction conditions and have limited applicability.[1][3]

This powerful methodology facilitates the coupling of a diverse range of aryl halides and pseudohalides (such as triflates and tosylates) with both primary and secondary amines, enabling efficient access to complex molecular structures.[3] The substrate under consideration here, 3-Bromo-2-fluoro-4-methoxyaniline, is a highly functionalized building block. The presence of electron-donating methoxy and amino groups, alongside the ortho-fluorine and bromine substituents, presents a unique set of electronic and steric challenges. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed protocol for the successful Buchwald-Hartwig amination of this specific substrate.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. A generally accepted mechanism comprises three key steps:[1][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br in this case) of the aryl halide. This step forms a Pd(II) complex and is often the rate-determining step of the reaction.[3][4]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[3][5]

  • Reductive Elimination: This final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(NHR'R'')]X oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'') Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 3-Bromo-2-fluoro-4-methoxyaniline

This protocol details a general procedure for the coupling of 3-Bromo-2-fluoro-4-methoxyaniline with a generic secondary amine (e.g., morpholine). Researchers should note that optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-2-fluoro-4-methoxyaniline≥98%Commercially Available
Amine (e.g., Morpholine)Anhydrous, ≥99%Commercially AvailableUse a freshly opened bottle or distill prior to use.
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially AvailableCan be substituted with other Pd precursors like Pd₂(dba)₃.
Ligand (e.g., XPhos)≥98%Commercially AvailableBulky, electron-rich phosphine ligands are often effective.[6]
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHandle in a glovebox due to its hygroscopic nature.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas with argon or nitrogen for at least 30 minutes prior to use.
Reaction VesselOven-dried Schlenk tube or vialEnsure all glassware is thoroughly dried to exclude moisture.
Inert AtmosphereArgon or NitrogenMaintain an inert atmosphere throughout the reaction setup and duration.
Step-by-Step Procedure
  • Reaction Setup (In a Glovebox):

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-fluoro-4-methoxyaniline (1.0 mmol, 1.0 equiv).

    • Add the palladium precatalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%).

    • Add the phosphine ligand, for example, XPhos (0.04 mmol, 4 mol%).

    • Add the base, sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Seal the reaction vessel with a septum.

  • Reagent Addition (Outside the Glovebox):

    • If not using a glovebox, assemble the dry glassware under a stream of inert gas. Add the solid reagents, then purge the vessel with argon or nitrogen for 5-10 minutes.[7]

    • Using a syringe, add anhydrous, degassed toluene (5 mL) to the reaction vessel.

    • Via syringe, add the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically between 80-110 °C).[8]

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]

    • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Key Considerations and Optimization Strategies

The Role of the Ligand

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are known to promote both the oxidative addition and the final reductive elimination steps.[6][10] For electron-rich aryl halides like 3-Bromo-2-fluoro-4-methoxyaniline, ligands from the biarylphosphine class (e.g., XPhos, SPhos, BrettPhos) are often excellent choices.[6][11] These ligands help to stabilize the palladium catalyst and facilitate a rapid reductive elimination, which can outcompete side reactions like beta-hydride elimination.[1]

The Influence of the Base

A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[5][12] Sodium tert-butoxide is the most commonly used base for this purpose.[8] However, for substrates that are sensitive to strong bases, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[12] It is important to note that the solubility of the base can impact the reaction rate.[13]

Solvent Selection

The choice of solvent plays a crucial role by dissolving the reactants and stabilizing intermediates in the catalytic cycle.[12] Aprotic, non-polar solvents like toluene and dioxane are most frequently used.[7][12][13] Toluene is often a preferred choice.[7] For some applications, ethereal solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are also effective.[12] It is imperative to use anhydrous and thoroughly degassed solvents, as both water and oxygen can deactivate the palladium catalyst.[7]

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; presence of water or oxygen; incorrect ligand or base.Ensure all reagents and solvents are anhydrous and degassed.[7] Screen different generations of Buchwald-Hartwig ligands. Verify the quality and handling of the base.
Hydrodehalogenation The aryl halide is reduced instead of coupled. This can be a competitive side reaction.Use a bulkier ligand to favor reductive elimination over β-hydride elimination.[1] Lowering the reaction temperature may also help.
Homocoupling Dimerization of the aryl halide or the amine.Optimize the catalyst loading and reaction temperature. This is sometimes promoted by certain catalyst systems.[7]

Conclusion

The Buchwald-Hartwig amination is a robust and versatile tool for the synthesis of arylamines, including those derived from sterically hindered and electronically rich substrates like 3-Bromo-2-fluoro-4-methoxyaniline. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors, from small-scale discovery to larger-scale production.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing). Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books.

Sources

Synthesis of heterotricyclic carboxamides using halogenated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Strategies for the Synthesis of Heterotricyclic Carboxamides using Halogenated Anilines

Executive Summary

Heterotricyclic carboxamides represent a "privileged scaffold" in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved kinase inhibitors and DNA damage response modulators (e.g., PARP inhibitors like Olaparib and Veliparib). This guide details the strategic utilization of halogenated anilines as orthogonal building blocks for constructing these complex fused ring systems.

Unlike traditional linear syntheses, this note focuses on convergent transition-metal catalyzed cyclizations . We present two validated protocols:

  • Palladium-Catalyzed Carbonylative Cyclization: A high-atom-economy route to fused lactams using a CO surrogate.

  • Copper-Catalyzed Cascade Annulation: A multicomponent strategy for accessing tricyclic quinazolinones.

Strategic Analysis: The Halogenated Aniline Advantage

Halogenated anilines (2-chloro, 2-bromo, or 2-iodoanilines) offer dual reactivity handles that are essential for rapid tricyclic assembly:

  • The Nucleophilic Handle (

    
    ):  Available for condensation, acylation, or nucleophilic aromatic substitution (
    
    
    
    ).
  • The Electrophilic Handle (

    
    ):  A site for oxidative addition by Pd(0) or Cu(I), enabling cross-coupling (Heck, Suzuki, Buchwald) or carbonylative insertion.
    

By exploiting these orthogonal reactivities, researchers can bypass lengthy protection/deprotection steps. The following diagram illustrates the retrosynthetic logic for accessing tricyclic carboxamides.

Retrosynthesis Target Target: Heterotricyclic Carboxamide (e.g., Phenanthridinone/Quinazolinone) Strategy1 Strategy A: Pd-Catalyzed Carbonylative Cyclization Target->Strategy1 Disconnection A Strategy2 Strategy B: Cascade Condensation/Annulation Target->Strategy2 Disconnection B Precursor1 N-(2-Halophenyl)amide Intermediate Strategy1->Precursor1 Intramolecular Coupling Precursor2 2-Haloaniline + Aldehyde + Tethered Nucleophile Strategy2->Precursor2 Multicomponent Assembly Start Starting Material: 2-Halogenated Aniline Precursor1->Start Acylation Precursor2->Start In-situ Formation

Figure 1: Retrosynthetic analysis showing two divergent pathways from halogenated anilines to tricyclic scaffolds.

Protocol 1: Palladium-Catalyzed Intramolecular Aminocarbonylation

This protocol describes the synthesis of Phenanthridinone derivatives (tricyclic lactams) from 2-bromoanilines. This method replaces hazardous high-pressure CO gas with Molybdenum Hexacarbonyl (


)  as a solid, ex-situ CO source, utilizing a two-chamber system for safety and scalability.
Mechanism of Action

The reaction proceeds via the oxidative addition of the aryl halide to Pd(0), followed by coordination and insertion of CO (generated from


). The resulting acyl-palladium species undergoes intramolecular nucleophilic attack by the pendant amine/amide, followed by reductive elimination to close the ring.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar CO_Insert CO Insertion (Rate Limiting) PdII_Ar->CO_Insert + CO AcylPd Acyl-Pd(II) Intermediate CO_Insert->AcylPd RedElim Reductive Elimination AcylPd->RedElim + Nucleophile (-HX) RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for the Pd-catalyzed aminocarbonylation.

Materials & Reagents
  • Substrate:

    
    -(2-bromophenyl)-benzamide derivative (1.0 equiv).
    
  • Catalyst: Palladium(II) acetate (

    
    , 5 mol%).
    
  • Ligand: Xantphos (10 mol%) – Critical for wide bite angle and stability.

  • CO Source: Molybdenum hexacarbonyl (

    
    , 2.0 equiv).
    
  • Base: Triethylamine (

    
    , 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Equipment: Two-chamber reaction vessel (e.g., "H-tube" or vial-in-vial system).

Step-by-Step Methodology
  • Chamber A (CO Generation):

    • Weigh

      
       (2.0 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv) into the first chamber (or inner vial).
      
    • Note: DBU accelerates the release of CO from Mo at lower temperatures.

  • Chamber B (Reaction):

    • Add the halogenated aniline substrate (1.0 equiv),

      
       (5 mol%), Xantphos (10 mol%), and 
      
      
      
      (3.0 equiv) into the second chamber.
    • Dissolve in 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Initiation:

    • Seal the system immediately. Ensure the atmosphere is inert (

      
       or Ar) before sealing.
      
    • Heat the block to 100°C . The CO generated in Chamber A will diffuse into Chamber B.[1]

  • Workup:

    • After 16 hours, cool to room temperature. Vent carefully in a fume hood to release residual CO.

    • Filter the mixture through a Celite pad (eluting with EtOAc) to remove Pd black.

    • Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization
ParameterObservationCorrective Action
Low Conversion Starting material remains.Switch solvent to DMF (higher boiling point) or increase Temp to 110°C.
Debromination Product is des-bromo aniline.Reduce reaction time; ensure anhydrous conditions (water acts as H-source).
Pd Black Precipitate Catalyst decomposition.Increase Ligand:Pd ratio to 2.5:1; ensure rigorous

exclusion.

Protocol 2: Copper-Catalyzed Synthesis of Tricyclic Quinazolinones

This protocol targets Pyrrolo[2,1-b]quinazolin-9(1H)-ones , a scaffold structurally related to the alkaloid Vasicinone. It utilizes a cascade reaction involving a 2-haloaniline, an aldehyde, and a cyclic amino acid (e.g., proline) or similar nucleophile.

Methodology
  • Concept: A domino condensation / Ullmann-type coupling.

  • Reagents: 2-Iodoaniline (1.0 equiv), 2-Formylbenzoic acid (or equivalent) (1.0 equiv),

    
     (10 mol%), 
    
    
    
    (20 mol%),
    
    
    (2.0 equiv), DMSO.
  • Conditions: Heat at 110°C for 12 hours under air (oxidative conditions often assist the final aromatization if needed).

Key Advantage: This method constructs the central pyrimidine ring and the third fused ring in a single pot, avoiding the isolation of the intermediate imine.

References

  • Lindman, J., et al. (2023).[2] "Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles." The Journal of Organic Chemistry.

    • Validates the two-chamber Mo(CO)6 protocol for safety and efficiency.
  • Yin, P., et al. (2012).[3] "Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization." The Journal of Organic Chemistry.

    • Provides the basis for the cascade cyclization str
  • Jafari, E., et al. (2016).[4] "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities."[4] Research in Pharmaceutical Sciences.

    • Reviews the medicinal chemistry relevance of these tricyclic scaffolds.
  • Ma, C., et al. (2018). "Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds." Nature.

    • Advanced background on intramolecular amination str

Sources

Application Note: Development and Validation of Novel RIG-I Agonists for Immuno-Oncology and Antiviral Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The retinoic acid-inducible gene I (RIG-I) is a cytosolic pattern recognition receptor pivotal to the innate immune system's defense against viral pathogens. Its activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other proinflammatory cytokines, establishing a potent antiviral state and orchestrating a broader adaptive immune response. These attributes make RIG-I an attractive therapeutic target for the development of novel antiviral agents, vaccine adjuvants, and cancer immunotherapies. This document provides a comprehensive guide to the classes of RIG-I agonists, with a focus on the essential protocols for validating their biological activity and characterizing their mechanism of action.

The RIG-I Signaling Pathway: A Central Hub of Innate Immunity

RIG-I, encoded by the gene DDX58, functions as a cellular sentinel for viral RNA.[1] In its inactive state, the N-terminal caspase activation and recruitment domains (CARDs) of RIG-I are masked.[2] The receptor is activated by specific pathogen-associated molecular patterns (PAMPs), most notably short double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing an uncapped 5'-triphosphate (5'ppp) moiety, a hallmark of viral replication.[3][4]

Upon binding to its ligand, RIG-I undergoes a significant conformational change, exposing its two CARD domains.[5][6] This unmasking allows the CARDs to interact with the mitochondrial antiviral-signaling protein (MAVS), which is located on the outer mitochondrial membrane.[2][7] This interaction seeds the formation of large MAVS aggregates, which serve as a signaling platform to recruit downstream effector proteins.[2] Key recruited components include TRAF family proteins and the kinases TBK1 and IKKε.[7] This signalosome ultimately leads to the phosphorylation and activation of the transcription factors IRF3, IRF7, and NF-κB.[8] Once activated, these factors translocate to the nucleus to drive the expression of type I IFNs (e.g., IFN-β), interferon-stimulated genes (ISGs), and a host of proinflammatory cytokines that collectively establish a robust antiviral and anti-tumor microenvironment.[9]

RIG_I_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Membrane cluster_nucleus Nucleus ViralRNA Viral RNA (5'ppp-dsRNA) RIGI_inactive Inactive RIG-I (CARDs Masked) ViralRNA->RIGI_inactive Binding RIGI_active Active RIG-I (CARDs Exposed) RIGI_inactive->RIGI_active Conformational Change MAVS MAVS Aggregation RIGI_active->MAVS Interaction Signalosome TBK1 / IKKε Signalosome MAVS->Signalosome Recruitment IRF3_NFkB p-IRF3 / p-NF-κB Activation Signalosome->IRF3_NFkB Transcription Gene Transcription IFN Type I IFN (IFN-β) Transcription->IFN ISG ISGs, Cytokines Transcription->ISG IRF3_NFkB->Transcription Translocation Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Start Putative RIG-I Agonist (RNA or Small Molecule) Protocol1 Protocol 1: IFN-β Luciferase Reporter Assay (Primary Screen) Start->Protocol1 Protocol2 Protocol 2: RT-qPCR for Endogenous ISGs (Secondary Validation) Protocol1->Protocol2 Confirm Hits Protocol3 Protocol 3: Biochemical ATPase Assay (Mechanism of Action) Protocol2->Protocol3 Characterize Lead Protocol4 Protocol 4: Preclinical Mouse Model (Efficacy Testing) Protocol3->Protocol4 Test Efficacy

Caption: Experimental workflow for the validation of a novel RIG-I agonist.

Protocol 1: IFN-β Promoter Luciferase Reporter Assay (Primary Screen)

Rationale: This cell-based assay is the gold standard for quantifying the activation of the RIG-I signaling pathway. It utilizes a reporter cell line that expresses luciferase under the control of the IFN-β promoter. Activation of the RIG-I pathway leads to IRF3 translocation and subsequent luciferase expression, which can be measured as a luminescent signal. [10][11] Materials:

  • HEK293T cells stably expressing a human RIG-I construct and an IFN-β promoter-luciferase reporter. * Complete Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Test Agonist (dissolved in an appropriate vehicle, e.g., DMSO for small molecules, nuclease-free water for RNA).

  • Positive Control: Poly(I:C) or a known 5'ppp-RNA agonist. [12]* Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293T reporter cells into a 96-well plate at a density of 4-5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test agonist and controls in complete medium. For RNA agonists, a transfection reagent (e.g., Lipofectamine 2000) is required to deliver the RNA to the cytoplasm. 3. Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" and "positive control".

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Luciferase Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

  • Data Acquisition: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction by normalizing the relative light units (RLU) of treated wells to the RLU of the vehicle control wells. Plot the fold induction against the agonist concentration to determine the EC₅₀.

ParameterRecommended Value
Cell LineHEK293T-RIG-I/IFN-β Luc
Seeding Density4 x 10⁴ cells/well
Treatment Volume100 µL
Incubation Time18-24 hours
Positive ControlPoly(I:C) (1 µg/mL)
Data ReadoutLuminescence (RLU)
Protocol 2: RT-qPCR for Endogenous Interferon-Stimulated Genes (ISGs)

Rationale: To confirm that the activity observed in the reporter assay translates to the induction of endogenous antiviral genes, quantitative real-time PCR (RT-qPCR) is performed on key ISGs. This provides a more physiologically relevant measure of pathway activation.

Materials:

  • A549 (human lung carcinoma) or similar immune-competent cell line.

  • Test Agonist, Vehicle Control, Positive Control.

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix).

  • Primers for target genes (IFNB1, ISG15, RSAD2/Viperin, CXCL10) and a housekeeping gene (GAPDH, ACTB).

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in a 12-well plate and grow to ~80% confluency. Treat cells with the test agonist (at its EC₅₀ and 10x EC₅₀), vehicle, and positive control for 6-8 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction in triplicate for each sample and primer set. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.

Protocol 3: In Vivo Evaluation in a Therapeutic Mouse Model

Rationale: To assess the therapeutic potential of a validated RIG-I agonist, in vivo studies are essential. Depending on the therapeutic goal, models for viral infection or cancer can be used. This protocol outlines a general approach for an anti-tumor efficacy study.

Materials:

  • Syngeneic mouse model (e.g., C57BL/6 mice with B16F10 melanoma or BALB/c mice with CT26 colon carcinoma).

  • Validated RIG-I agonist formulated for in vivo delivery (e.g., in a liposomal carrier).

  • Calipers for tumor measurement.

  • Flow cytometry antibodies for immune cell profiling.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁵ B16F10 cells) into the flank of the mice.

  • Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, RIG-I Agonist). Administer the treatment via an appropriate route (e.g., intratumoral or systemic injection) on a defined schedule (e.g., every 3-4 days).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Efficacy: Compare tumor growth curves and overall survival between groups.

    • Immunophenotyping: Harvest tumors and draining lymph nodes. Prepare single-cell suspensions and analyze immune cell populations (e.g., CD8+ T cells, NK cells, myeloid cells) by flow cytometry to assess immune activation.

    • Gene Expression: Analyze gene expression of key cytokines and chemokines in the tumor microenvironment via RT-qPCR or RNA-seq.

Conclusion

The development of potent and specific RIG-I agonists holds immense promise for treating a wide range of human diseases. While the direct synthesis from 3-Bromo-2-fluoro-4-methoxyaniline is not currently established, the fundamental protocols for validating any new chemical entity for RIG-I agonist activity are well-defined. By employing a systematic approach involving cell-based reporter assays, endogenous gene expression analysis, and rigorous in vivo testing, researchers can effectively identify and characterize novel therapeutic candidates targeting this critical innate immune pathway.

References

  • Agonist and Antagonist Recognition by RIG-I, a Cytoplasmic Innate Immunity Receptor. Journal of Biological Chemistry.[Link]

  • RIG-I-like receptor - Wikipedia. Wikipedia.[Link]

  • 3.3: A schematic of the RIG-I signalling pathway. ResearchGate.[Link]

  • RIG-I signalling pathway. ResearchGate.[Link]

  • RIG-I like Receptor Signaling Pathway. Creative Diagnostics.[Link]

  • The RIG-I signalling pathway. A) KEGG pathway diagram of the RIG-I... ResearchGate.[Link]

  • Therapeutically Active RIG-I Agonist Induces Immunogenic Tumor Cell Killing in Breast Cancers. AACR Journals.[Link]

  • The Innate Immune Signalling Pathways: Turning RIG-I Sensor Activation against Cancer. MDPI.[Link]

  • What are RIG-I modulators and how do they work? Sino Biological.[Link]

  • Cell-based signaling assays to measure RIG-I activation by RNAs with... ResearchGate.[Link]

  • Mechanism of RIG-I signaling activation by endogenous RNA. ResearchGate.[Link]

  • A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity. PMC.[Link]

  • RIG-I agonists as effective anti-viral prophylaxis and treatment in a mouse model of severe SARS-CoV-2 infection. bonndoc.[Link]

  • Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6. PMC.[Link]

  • A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling. PMC.[Link]

  • Signaling from the RNA sensor RIG-I is regulated by ufmylation. PNAS.[Link]

  • A stem-loop RNA RIG-I agonist protects against acute and chronic SARS-CoV-2 infection in mice. PMC.[Link]

  • Characterisation of RIG-I-like receptor agonists for dengue virus therapy or vaccination. SciSpace.[Link]

  • Activation of Immune Responses Through the RIG-I Pathway Using TRITC-Dextran Encapsulated Nanoparticles. PubMed.[Link]

  • Intranasal Delivery of RIG-I Agonist Drives Pulmonary Myeloid Cell Activation in Mice. Frontiers in Immunology.[Link]

  • Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity. PLOS Pathogens.[Link]

  • Characterization of RNA driven structural changes in full length RIG-I leading to its agonism or antagonism. Oxford Academic.[Link]

  • Systematic editing of synthetic RIG-I ligands to produce effective antiviral and anti-tumor RNA immunotherapies. KAIST.[Link]

  • Fabrication of RIG-I-Activating Nanoparticles for Intratumoral Immunotherapy via Flash Nanoprecipitation. ACS Publications.[Link]

  • Systems analysis of a RIG-I agonist inducing broad spectrum inhibition of virus infectivity. PubMed.[Link]

  • A Sendai Virus-Derived RNA Agonist of RIG-I as a Virus Vaccine Adjuvant. ASM Journals.[Link]

  • Utility of the RIG-I Agonist Triphosphate RNA for Melanoma Therapy. AACR Journals.[Link]

  • RIG-I and dsRNA-Induced IFNβ Activation. PLOS One.[Link]

  • Tumor cell intrinsic RIG-I activation is sufficient to drive immune mediated tumor rejection. bioRxiv.[Link]

  • Small molecule RIG-I agonists as vaccine adjuvants and antiviral therapy. ResearchGate.[Link]

  • RIG-I-like receptor activation drives type I IFN and antiviral signaling to limit Hantaan orthohantavirus replication. PLOS Pathogens.[Link]

  • IFNbeta induction by influenza A virus is mediated by RIG-I which is regulated by the viral NS1 protein. PubMed.[Link]

  • RIG-I binding to synthetic RNA and activation of IFN-β promoter. ResearchGate.[Link]

  • Identification of Small Molecule Modulators of the RIG-I and MDA5 Pathways. OhioLINK.[Link]

  • Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway. ASM Journals.[Link]

  • Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity. PLOS.[Link]

  • RIG-I-Like Receptors as Novel Targets for Pan-Antivirals and Vaccine Adjuvants Against Emerging and Re-Emerging Viral Infections. Frontiers.[Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Bromination of 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of 2-fluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the bromination of 2-fluoro-4-methoxyaniline, offering detailed solutions and the scientific reasoning behind them.

Q1: I'm getting a low yield of the desired monobrominated product. What are the likely causes and how can I fix it?

A1: Low yields in the monobromination of 2-fluoro-4-methoxyaniline can stem from several factors, including incomplete conversion, formation of multiple products, or product degradation.[1] Here’s a breakdown of potential causes and solutions:

  • Suboptimal Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination.[2] N-Bromosuccinimide (NBS) is often a milder and more selective reagent for activated aromatic compounds like anilines.[3][4]

  • Incorrect Reaction Temperature: Temperature plays a crucial role in controlling the reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also decrease selectivity and promote side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Poor Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of the bromination.[6] For the bromination of anilines with NBS, solvents like N,N-dimethylformamide (DMF) can promote high para-selectivity.[3] Acetic acid is also a common solvent for these types of reactions.[7]

Q2: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common challenge due to the strong activating and directing effects of the amino and methoxy groups. Both are ortho, para-directors.[8][9] The fluorine atom is also an ortho, para-director, although it is a deactivating group.[10][11]

Here's how to enhance regioselectivity:

  • Understanding Directing Effects: The methoxy and amino groups strongly activate the positions ortho and para to them for electrophilic attack. The fluorine atom also directs to the ortho and para positions. The interplay of these directing effects can lead to a mixture of products.

  • Protecting the Amino Group: A highly effective strategy to control regioselectivity and prevent over-bromination is to temporarily protect the amino group.[12] Acetylation of the aniline to form an acetanilide is a common approach. This reduces the activating effect of the amino group and provides steric hindrance, which can favor bromination at the less hindered para position relative to the acetamido group.[12]

  • Catalyst and Reagent Choice: The use of certain catalysts can influence regioselectivity. For instance, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds.[5]

Q3: I'm observing the formation of di- and poly-brominated products. How can I prevent this?

A3: Over-bromination is a frequent issue with highly activated substrates like 2-fluoro-4-methoxyaniline.[12] The following steps can help you minimize the formation of these byproducts:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and can help to prevent multiple substitutions on the same molecule.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC. Quench the reaction as soon as the starting material is consumed or when the desired product is at its maximum concentration.

Q4: I'm having difficulty purifying the final product. What are the best methods?

A4: The purification of halogenated anilines can be challenging due to the similar physical properties of isomers and byproducts.[13]

  • Column Chromatography: This is often the most effective method for separating isomers. Careful selection of the stationary phase and optimization of the mobile phase (e.g., a gradient of hexane and ethyl acetate) are crucial for good separation.[13]

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification technique. This method can also help to decolorize the product.[13][14]

  • Acidic Wash: To remove any unreacted aniline, an acidic wash (e.g., with dilute HCl) during the workup can be very effective. The basic aniline will be protonated and move to the aqueous layer, while the less basic brominated product remains in the organic layer.[13]

Frequently Asked Questions (FAQs)

Q: What is the expected major product of the bromination of 2-fluoro-4-methoxyaniline?

A: The major product is typically 5-bromo-2-fluoro-4-methoxyaniline. The directing effects of the methoxy and amino groups are stronger than that of the fluorine atom. The position para to the strongly activating methoxy group and ortho to the amino group is sterically accessible and electronically favored for electrophilic substitution.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s).

Q: What are the key safety precautions when working with brominating agents like NBS?

A: N-Bromosuccinimide (NBS) is a hazardous chemical and should be handled with care.[15][16][17][18]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Avoid inhalation of dust and contact with skin and eyes.[15][16] NBS can cause severe skin burns and eye damage.[16]

  • In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[16]

Detailed Experimental Protocol: Synthesis of 5-bromo-2-fluoro-4-methoxyaniline

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-fluoro-4-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-methoxyaniline (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 5-bromo-2-fluoro-4-methoxyaniline.

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Amines

Brominating AgentReactivitySelectivityCommon SolventsKey Considerations
Molecular Bromine (Br₂) HighModerateAcetic Acid, DichloromethaneCan lead to over-bromination; corrosive and hazardous to handle.[2]
N-Bromosuccinimide (NBS) ModerateHighDMF, Acetonitrile, DichloromethaneMilder reagent, often providing better selectivity for monobromination.[3][6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) HighHighDichloromethane, ChloroformEffective for selective bromination, often used with a protection strategy.[12]

Visualizations

Diagram 1: Directing Effects in the Bromination of 2-fluoro-4-methoxyaniline

Sources

Removing regioisomer impurities from 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-2-fluoro-4-methoxyaniline

Case ID: REGIO-PUR-3B2F4M Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Isolating 3-Bromo-2-fluoro-4-methoxyaniline (Target) from its regioisomers is a non-trivial challenge due to the "sandwiched" nature of the 3-position (between -F and -OMe). The primary impurities encountered are typically the 5-bromo isomer (thermodynamically favored due to lower steric hindrance) and the 6-bromo isomer (kinetically favored if the amine was unprotected during bromination).

This guide provides a self-validating purification workflow based on hydrohalic salt formation and fractional crystallization , minimizing the need for expensive preparative chromatography.

Module 1: Diagnosis & Root Cause Analysis

Before attempting purification, it is critical to identify which impurity is present, as this dictates the separation strategy.

The Synthesis Conflict (Directing Effects)

The formation of impurities is governed by the competing directing effects of the substituents on the precursor (2-fluoro-4-methoxyaniline).

  • Amino Group (-NH₂): Strong activator, directs ortho/para. (Directs to C6 ; C4 is blocked).

  • Methoxy Group (-OMe): Strong activator, directs ortho/para. (Directs to C3 and C5 ).

  • Fluoro Group (-F): Weak deactivator, directs ortho/para. (Directs to C3 and C5 ).

The Problem: The Target (C3) is sterically crowded. The -NH₂ group strongly favors C6, while the -OMe group favors C5.

G cluster_pathways Bromination Pathways (Directing Effects) start Precursor: 2-Fluoro-4-methoxyaniline path_3 Target: 3-Bromo Isomer (Sandwiched between F/OMe) Yield: Moderate start->path_3 Directed by OMe + F path_5 Impurity A: 5-Bromo Isomer (Less Steric Hindrance) Thermodynamic Product start->path_5 Directed by OMe + F path_6 Impurity B: 6-Bromo Isomer (Ortho to NH2) Kinetic Product (if NH2 free) start->path_6 Directed by NH2 (Strongest)

Caption: Fig 1. Competitive bromination pathways. The 3-bromo target competes with the sterically favored 5-bromo and kinetically favored 6-bromo isomers.

Module 2: Purification Protocols

Protocol A: Hydrohalic Salt Formation (The "Self-Validating" Method)

Recommended for: Removing 5-bromo and 6-bromo impurities >5%.

Mechanism: The 3-bromo isomer is sterically "buttressed." This crowding distorts the planarity of the amine or methoxy group, subtly altering the basicity (pKa) and the lattice energy of its salts compared to the more planar 5-bromo or 6-bromo isomers [1]. We exploit this by converting the mixture to a hydrochloride salt, where the isomers exhibit vastly different solubilities in protic solvents.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude aniline mixture (10 g) in Ethyl Acetate (50 mL) . Ensure complete dissolution.

  • Salt Precipitation:

    • Cool the solution to 0–5 °C in an ice bath.

    • Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.

    • Observation: A thick precipitate will form. The 3-bromo HCl salt typically crystallizes as a distinct polymorph compared to the 5-bromo salt.

  • Filtration & Wash:

    • Filter the solid rapidly under vacuum.

    • Critical Step: Wash the filter cake with cold Dichloromethane (DCM) .

    • Why? The impurity salts (especially the 6-bromo isomer) are often more soluble in chlorinated solvents/ethers than the target salt due to differences in crystal packing density [2].

  • Neutralization (Free-Basing):

    • Suspend the white solid in water.

    • Adjust pH to 9–10 using saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Fractional Crystallization (Polishing)

Recommended for: Final purity upgrade (e.g., 95% → 99%).

If the salt method yields <98% purity, perform a recrystallization on the free base.

Solvent SystemRatio (v/v)Temperature ProfileTarget Impurity
Ethanol / Water 70:30Boil → Room Temp → 4°CGeneral Regioisomers
Heptane / Toluene 90:10Boil → -10°C5-Bromo Isomer
Methanol 100%Boil → -20°C6-Bromo Isomer

Procedure:

  • Dissolve the solid in the minimum amount of boiling "good" solvent (e.g., Ethanol).

  • Add the "poor" solvent (Water) dropwise until persistent turbidity is observed.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature (do not shock cool).

  • Seed with a pure crystal of 3-bromo isomer if available.

Module 3: Chromatographic Troubleshooting

If you must use chromatography (e.g., for analytical QC or small-scale isolation), standard Silica/Hexane methods often fail because the isomers have nearly identical polarity (Rf values).

Recommended Stationary Phases:

  • PFP (Pentafluorophenyl) Columns:

    • Mechanism:[2][3][4] PFP phases interact strongly with halogenated aromatics via

      
       and halogen-bonding interactions. The "sandwiched" 3-bromo isomer will have a distinct retention time compared to the exposed 5-bromo isomer [3].
      
  • C18 (Reverse Phase):

    • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

    • Gradient: Shallow gradient (e.g., 50% → 60% MeOH over 30 mins).

DecisionTree start Start: Crude Mixture check Purity Check (HPLC/GC) start->check salt Protocol A: HCl Salt Formation check->salt < 90% Purity cryst Protocol B: Recrystallization (EtOH/H2O) check->cryst 90-95% Purity col Protocol C: PFP Column Chromatography check->col If Isomers Persist salt->check Re-analyze cryst->check Re-analyze final Final Product (>99% Purity) cryst->final Success col->final

Caption: Fig 2. Decision tree for purification based on initial purity levels.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is the 3-bromo isomer the minor product in my synthesis? A: If you brominated the free aniline (with -NH₂), the -NH₂ group directs to the 6-position (ortho). To favor the 3-position, you must "tame" the amine by acetylating it (forming an acetanilide) or use the directing power of the -OMe and -F groups. However, even with protection, the 5-position is less sterically hindered than the 3-position.

Q2: Can I use distillation to separate the isomers? A: No. The boiling points of regioisomeric bromo-fluoro-anisidines are typically within 2–5°C of each other. Distillation will likely result in co-distillation and thermal degradation (browning) of the aniline [4].

Q3: My product turned purple/brown during drying. What happened? A: Anilines are oxidation-sensitive. The color change indicates the formation of quinone-imine impurities.

  • Fix: Always dry the product under vacuum in the dark. Store under Argon/Nitrogen. If colored, wash the solid with a small amount of cold sodium bisulfite solution during filtration.

References

  • Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. (2024). Statistical analysis of geometric and electronic factors affecting aniline basicity. Link

  • Recrystallization of Substituted Anilines. BenchChem Technical Support. (2025). General protocols for solubility-based separation of aniline derivatives. Link

  • Separation of Regioisomers by Chromatography. Journal of Chromatography A. (2016). Analysis of halogenated benzaldehydes and anilines using specialized stationary phases. Link

  • Synthesis and Purification of Bromo-Anisidines. Organic Syntheses. (1921-2025). Collective volumes describing the bromination and handling of substituted anilines. Link

Sources

Technical Support Center: Optimizing Purification of 3-Bromo-2-fluoro-4-methoxyaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3-Bromo-2-fluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this and structurally similar halogenated anilines. Here, we will address common challenges with practical, in-depth solutions to streamline your workflow and enhance purification outcomes.

Introduction: The Challenge of Purifying Substituted Anilines

3-Bromo-2-fluoro-4-methoxyaniline is a multi-substituted aniline derivative, and like many anilines, its purification via silica gel column chromatography can present several challenges. The basicity of the amine group can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in issues such as peak tailing, poor resolution, and even irreversible adsorption of the compound.[1][2] Furthermore, the presence of multiple functional groups with varying polarities can complicate the separation from structurally similar impurities.

This guide provides a systematic approach to troubleshooting and optimizing the column chromatography process for this specific molecule, ensuring you can achieve high purity and yield.

Troubleshooting Guide: A Problem-Solution Approach

This section is dedicated to identifying and resolving specific issues you may encounter during the purification of 3-Bromo-2-fluoro-4-methoxyaniline.

Issue 1: Significant Peak Tailing in Eluted Fractions

Primary Cause: Strong acid-base interaction between the basic aniline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction slows the elution of the amine, causing the characteristic tailing.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a tertiary amine, such as triethylamine (TEA), to your mobile phase.[1][2][3] TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing the 3-Bromo-2-fluoro-4-methoxyaniline to elute more symmetrically.

    • Protocol: Add 0.5-2% (v/v) of triethylamine to your chosen eluent system. It's crucial to first determine your optimal solvent system via Thin Layer Chromatography (TLC) and then add the TEA.

  • Use of Deactivated or Alternative Stationary Phases:

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing triethylamine before packing the column.[3]

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds like anilines.[4][5]

Issue 2: Poor Separation from Impurities with Similar Polarity

Primary Cause: The chosen solvent system lacks the necessary selectivity to resolve 3-Bromo-2-fluoro-4-methoxyaniline from its impurities, which may include regioisomers or other reaction byproducts.

Solutions:

  • Thorough TLC Optimization: Before scaling up to column chromatography, exhaustively screen different solvent systems using TLC.[6][7] Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[2]

    • Pro-Tip: Test solvent systems with different selectivities. For instance, compare an ethyl acetate/hexanes system with a dichloromethane/methanol system.[6]

  • Employing Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve the resolution of closely eluting compounds.[3][8]

    • Protocol: Start with a less polar solvent system where your compound has an Rf of less than 0.2. Slowly increase the proportion of the more polar solvent as you collect fractions.

  • Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider stationary phases that offer different interaction mechanisms. Phenyl-functionalized silica can provide alternative selectivity for aromatic compounds through π-π interactions.[2][9]

Issue 3: The Compound is Not Eluting from the Column

Primary Cause: The mobile phase is not polar enough to displace the compound from the stationary phase, or the compound has irreversibly adsorbed to the silica gel.

Solutions:

  • Gradually Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a 10% ethyl acetate in hexanes mixture, try increasing to 20%, 30%, and so on.

  • "Flushing" the Column: If a gradual increase in polarity is ineffective, a more polar "flush" with a solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane may be necessary. Be aware that this may co-elute other strongly adsorbed compounds.

Issue 4: Suspected On-Column Degradation

Primary Cause: Anilines can be susceptible to oxidation and degradation, especially on acidic surfaces like silica gel, which can be exacerbated by prolonged exposure.[10][11]

Solutions:

  • Minimize Purification Time: Use flash chromatography with positive pressure to speed up the elution process.

  • Work with Fresh Solvents: Ensure your solvents are of high purity and free from peroxides or other oxidizing impurities.

  • Deactivate the Stationary Phase: As mentioned for peak tailing, using triethylamine in the mobile phase can also help to create a less harsh environment for the aniline.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for TLC analysis of 3-Bromo-2-fluoro-4-methoxyaniline?

A1: A good starting point for a compound with the polarity of 3-Bromo-2-fluoro-4-methoxyaniline would be a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a ratio of around 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial TLC results.[7]

Q2: How much silica gel should I use for my column?

A2: A general guideline is to use a silica gel to crude sample mass ratio of 50:1 to 100:1. For separations that are particularly challenging, a higher ratio may be necessary to achieve baseline separation.[2]

Q3: What is the best method for loading my sample onto the column?

A3: Dry loading is often the preferred method, especially if your compound has limited solubility in the initial mobile phase.[8] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[8][12] Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, is also an option but must be done carefully to avoid disturbing the column bed.[8][13]

Q4: My purified compound is slightly colored. How can I decolorize it?

A4: A slight coloration is often due to minor oxidized impurities. A quick pass through a short plug of silica gel with a relatively non-polar eluent can often remove these colored species.[2] Alternatively, recrystallization with the addition of a small amount of activated charcoal can be effective for decolorization.

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most purifications.
Alternative Stationary Phase Neutral or Basic Alumina, Phenyl-bonded SilicaBetter for basic compounds to avoid tailing; offers different selectivity.[2][4]
Silica to Sample Ratio 50:1 to 100:1 by massHigher ratios provide better resolution for difficult separations.[2]
Initial TLC Solvent System 4:1 Hexanes:Ethyl AcetateA good starting point for moderately polar compounds.[7]
Target Rf Value 0.2 - 0.3Provides a good balance between retention and elution time.[2]
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA)Neutralizes acidic silica sites, preventing peak tailing.[1][3]
Sample Loading Dry LoadingMinimizes band broadening and improves separation efficiency.[8]
Elution Method Gradient ElutionRecommended for separating closely eluting impurities.[3]
Protocol 1: Step-by-Step Guide to Column Chromatography Purification
  • TLC Optimization:

    • Dissolve a small amount of the crude 3-Bromo-2-fluoro-4-methoxyaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).

    • Identify a solvent system that provides an Rf value of 0.2-0.3 for the target compound and good separation from impurities.

  • Column Packing (Wet Packing):

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[13]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) and mix well.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[8][12]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Begin collecting fractions in an orderly manner.

    • If running a gradient, slowly and systematically increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-2-fluoro-4-methoxyaniline.

Visualizing the Workflow

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Isolation TLC TLC Optimization (Target Rf 0.2-0.3) Solvent Prepare Eluent (+ 0.5-2% TEA) TLC->Solvent Column Pack Column (Silica or Alumina) Solvent->Column Load Sample Loading (Dry Load Preferred) Column->Load Elute Elution (Gradient Recommended) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A streamlined workflow for the purification of 3-Bromo-2-fluoro-4-methoxyaniline.

References

  • PubMed. (2011). Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Journal of Chromatographic Science, Oxford Academic. (n.d.). Solvent Strength and Selectivity of Some Halogenated Alkanes in TLC Separation of Ring-Substituted Aniline Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2008). loss of anilines from 8270 soil extraction. help!. Retrieved from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-fluoro-4-methoxyaniline (C7H7BrFNO). Retrieved from [Link]

  • ResearchGate. (2017). Why aniline doesn't appear when i'm test it using TLC. Retrieved from [Link]

  • ResearchGate. (2017). Detect aninline. Retrieved from [Link]

  • PubMed. (2004). Determination of aniline in silica gel sorbent by one-step in situ microwave-assisted desorption coupled to headspace solid-phase microextraction and GC-FID. Retrieved from [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Aniline | C6H5NH2 | CID 6115. Retrieved from [Link]

  • Copper-modified silica gel (Aniline catalyst). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Bromo-3-fluoroaniline. (2025). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

  • Chemsrc. (2025). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Retrieved from [Link]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

Sources

Stability of 3-Bromo-2-fluoro-4-methoxyaniline under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-fluoro-4-methoxyaniline Subject: Stability Profile & Reaction Optimization under Basic Conditions Ticket ID: TSK-BFMA-001

Executive Chemical Profile

Molecule: 3-Bromo-2-fluoro-4-methoxyaniline CAS: 185312-72-7 (analogous isomers often confused; verify structure) Core Characteristics: Electron-rich, poly-functionalized aniline.

This scaffold presents a unique "push-pull" electronic environment. The electron-donating groups (EDGs: -NH₂, -OMe) significantly increase the electron density of the ring, making it prone to oxidation but resistant to nucleophilic aromatic substitution (


), despite the presence of two halogens.
Stability Matrix: Basic Conditions
ParameterStability RatingCritical Risk FactorTechnical Insight
Aerobic Basic Media 🔴 Critical Oxidative Polymerization The electron-rich ring rapidly oxidizes in the presence of base and

, forming azo-dimers or "black tar" polyanilines.
Strong Nucleophiles 🟡 Moderate

(Fluorine)
The 2-Fluoro position is theoretically labile but deactivated by the 4-OMe and 1-NH₂ groups. Only occurs with extreme forcing (e.g., strong alkoxides >120°C).
Strong Bases (non-nuc) 🟢 High Benzyne Elimination UNIQUE FEATURE: The 3-Br and 2-F positions lack ortho-hydrogens. Benzyne formation is structurally blocked, allowing the use of stronger bases (e.g., LiHMDS) than typical halo-anilines.
Pd-Catalysis (Buchwald) 🟡 Moderate Protodehalogenation The C3-Br bond is weak. In basic, reductive coupling conditions, H-for-Br exchange is a common impurity.

Troubleshooting Guide: Why is my reaction failing?

Issue A: "The reaction mixture turned black/dark green immediately."
  • Diagnosis: Oxidative Degradation.

  • Mechanism: In basic media, the N-H protons become more acidic. Even trace amounts of dissolved oxygen can radicalize the deprotonated aniline, leading to rapid polymerization (polyaniline formation).

  • Solution:

    • Degas Solvents: Sparging with

      
       for 15 mins is insufficient. Use Freeze-Pump-Thaw  (3 cycles) for sensitive steps.
      
    • Base Switch: Move from hydroxides/alkoxides (NaOH, NaOtBu) to mild carbonates (

      
      , 
      
      
      
      ) if reactivity allows.
    • Antioxidants: Add 1-5 mol% BHT (butylated hydroxytoluene) or Ascorbic Acid if the reaction mechanism permits.

Issue B: "I see the starting material disappearing, but no product forms (or complex mixture)."
  • Diagnosis: Competitive Lithiation / Halogen Exchange.

  • Context: Common when using alkyl lithiums or Grignards.

  • Mechanism: The C3-Bromine undergoes Lithium-Halogen exchange (Li-Br) much faster than deprotonation of the amine or other positions.

  • Solution: If using organometallics, you must protect the amine first (e.g., Boc, Acetyl) or perform the reaction at -78°C to control the exchange rate.

Issue C: "Low yield in Buchwald-Hartwig Coupling."
  • Diagnosis: Chelation & Poisoning.

  • Mechanism: The ortho-fluoro group (Position 2) and the amine (Position 1) can form a stable 5-membered chelate with the Palladium catalyst, arresting the catalytic cycle.

  • Solution:

    • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) to out-compete the substrate for the metal center.

    • Pre-catalysts: Use oxidative-addition prone pre-catalysts (e.g., Pd(dba)₂ + Ligand) rather than Pd(II) salts which require reduction.

Visual Logic: Troubleshooting Workflows

The following diagrams illustrate the decision-making process for handling this specific scaffold.

Diagram 1: The "Black Tar" Prevention Protocol

AnilineStability Start Reaction Mixture Turns Dark/Black CheckOx Is Oxygen Present? Start->CheckOx Degas ACTION: Freeze-Pump-Thaw Solvents CheckOx->Degas Yes (Air/Dissolved O2) CheckBase Is Base Strong (pKa > 15)? (e.g., NaH, NaOtBu) CheckOx->CheckBase No (Strict Inert Atm) Degas->CheckBase SwitchBase ACTION: Switch to Cs2CO3 or K3PO4 CheckBase->SwitchBase Yes CheckTemp Is Temp > 100°C? CheckBase->CheckTemp No ReduceTemp ACTION: Lower Temp or Add BHT (Radical Scavenger) CheckTemp->ReduceTemp Yes

Caption: Flowchart for diagnosing and resolving oxidative decomposition (tarring) of 3-Bromo-2-fluoro-4-methoxyaniline.

Diagram 2: Competitive Reactivity Pathways

Reactivity Molecule 3-Bromo-2-fluoro- 4-methoxyaniline Oxidation Oxidation (Tarring) Molecule->Oxidation High Risk SNAr SNAr (F-displacement) Molecule->SNAr Low Risk (Deactivated Ring) Benzyne Benzyne Elimination Molecule->Benzyne Impossible Coupling Pd-Coupling (C-N) Molecule->Coupling Desired Path Cond_Ox Base + O2 Cond_Ox->Oxidation Cond_SNAr Strong Nuc + Heat Cond_SNAr->SNAr Cond_Benz BLOCKED (No ortho-H) Cond_Benz->Benzyne Cond_Coup Pd(0) + Ligand Cond_Coup->Coupling

Caption: Reactivity map highlighting the structural blocking of the Benzyne pathway, a unique stability feature of this substitution pattern.

Advanced Protocol: Optimized Buchwald-Hartwig Coupling

Objective: Couple 3-Bromo-2-fluoro-4-methoxyaniline with a secondary amine.

Rationale: Standard protocols often fail due to the deactivating nature of the amino group and potential chelation. This protocol uses a "pre-activation" strategy.

Reagents:

  • Catalyst:

    
     (1.0 mol%) + BrettPhos  (2.0 mol%)
    
    • Why? BrettPhos is bulky and electron-rich, preventing the aniline substrate from poisoning the Pd center.

  • Base:

    
     (2.0 equiv)
    
    • Why? Milder than NaOtBu, reducing oxidation risk while sufficiently basic for the catalytic cycle.

  • Solvent: 1,4-Dioxane (Anhydrous, Degassed).

Step-by-Step:

  • Vessel Prep: Flame-dry a Schlenk tube and cool under Argon flow.

  • Solids: Charge the tube with

    
    , BrettPhos, 
    
    
    
    , and the 3-Bromo-2-fluoro-4-methoxyaniline.
  • Purge: Evacuate and backfill with Argon (3x).

  • Liquids: Add degassed 1,4-Dioxane via syringe. Add the coupling partner (amine) last.

  • Activation: Stir at RT for 5 mins to allow initial ligand complexation.

  • Reaction: Heat to 90°C for 12-16 hours. Do not exceed 110°C to prevent defluorination.

  • Workup: Filter through Celite (elute with EtOAc) immediately upon cooling. Do not let the basic mixture sit in air.

Frequently Asked Questions (FAQ)

Q: Can I use NaH to deprotonate the aniline for alkylation? A: Yes, but with extreme caution. The lack of ortho-hydrogens prevents benzyne formation, which is the usual killer for halo-anilines with NaH. However, you must ensure zero oxygen presence, or the anion will oxidize instantly. Use a glovebox if possible.

Q: Is the Fluorine atom stable to hydrolysis? A: Generally, yes. Under standard basic aqueous workups (e.g., sat.


), the fluorine is stable. It requires high temperatures (>100°C) and strong hydroxides (KOH/NaOH) to displace the fluorine via 

on this electron-rich ring.

Q: Why does my NMR show a mixture of the product and a "des-bromo" impurity? A: This is hydrodehalogenation . It occurs when the Pd-catalyst performs oxidative addition into the C-Br bond, but instead of coupling with the amine, it undergoes


-hydride elimination or reacts with a hydride source (often from solvent impurities or formate traces). Fix:  Ensure solvents are anhydrous and consider lowering the reaction temperature.

References

  • General Aniline Oxidation

    • Title: "Oxidation of Anilines to Azobenzenes and Azoxybenzenes."[1]

    • Source:Chemical Reviews, 2018.
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Halo-Anilines

    • Title: "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." (Analogous electronic context).
    • Source:Journal of the American Chemical Society, 2008.
    • URL:[Link]

  • Benzyne Mechanism & Substituent Effects

    • Title: "Nucleophilic Aromatic Substitution: The Benzyne Mechanism."[2]

    • Source:Master Organic Chemistry, 2018.
    • URL:[Link]

  • Stability of Fluoro-Anilines

    • Title: "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
    • Source:Molecules, 2021.[3]

    • URL:[Link]

Sources

Avoiding debromination side reactions during coupling of fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Avoiding Debromination (Hydrodehalogenation) Side Reactions

Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Why is Debromination Happening?

In Palladium-catalyzed cross-couplings involving fluoroanilines (either as the nucleophile or the halogenated scaffold), debromination (hydrodehalogenation) is the most frustrating "silent killer" of yield.

When you observe the replacement of a bromine atom with a hydrogen atom (Ar-Br


 Ar-H) instead of the desired C-N bond, it indicates a specific failure in the catalytic cycle: The rate of Reductive Elimination (product formation) is slower than the rate of Hydride Capture. 
The Mechanistic Fork in the Road

The presence of fluorine atoms on the aromatic ring makes the C-Br bond electron-deficient, facilitating rapid Oxidative Addition . However, this creates a highly reactive Pd(II)-Ar species. If the amine nucleophile is sterically hindered or electronically deactivated (common with fluoroanilines), the palladium center will "wait" for a partner. During this delay, it may scavenge a hydride (


) from the solvent, the ligand, or the amine itself.

DebrominationMechanism cluster_success Path A: Desired Coupling cluster_failure Path B: Debromination (Failure) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0)) Pd0->OxAdd PdAr Pd(II)-Ar Intermediate (Vulnerable State) OxAdd->PdAr AmineBind Amine Coordination PdAr->AmineBind  Fast Amine Capture HydrideSource Hydride Source Interaction (Solvent/Ligand/Amine) PdAr->HydrideSource  Slow Amine Capture Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product (Ar-N-R) RedElim->Product RedElimH Reductive Elimination of Ar-H HydrideSource->RedElimH Byproduct Byproduct (Ar-H) RedElimH->Byproduct

Figure 1: The mechanistic bifurcation. Debromination occurs when the catalytic cycle stalls at the Pd(II) intermediate, allowing hydride sources to intercept the metal center.

Strategic Intervention: Ligand & Catalyst Selection[1][2][3][4][5][6]

The choice of ligand is the single most effective lever to stop debromination. You need a ligand that promotes Reductive Elimination so aggressively that the side reaction never has a chance to occur.

The "Buchwald" Solution

For fluoroaniline couplings, dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard. They are bulky and electron-rich, which destabilizes the Pd(II) intermediate and forces the reductive elimination step.

LigandApplication ContextRisk of DebrominationRecommendation
BrettPhos Primary amines, high steric hindrance.LowPrimary Choice. The bulk prevents

-hydride elimination.
RuPhos Secondary amines, sterically hindered anilines.LowExcellent for secondary fluoroanilines.
XPhos General purpose, unhindered substrates.ModerateGood starting point, but switch to BrettPhos if reduction occurs.
BINAP/DPPF Older generation bis-phosphines.[1]HighAvoid unless specific stereochemical needs exist. Slower reductive elimination rates.[2][3]
AdBippyPhos Fluoroalkylamines (nucleophile).Very LowSpecific for coupling of fluoroalkylamines where base sensitivity is an issue.[4]

Expert Insight: If you are coupling a fluoroaniline (nucleophile) with an aryl bromide, the fluoro-group pulls electron density from the nitrogen, making it a poor nucleophile. This slows down the "Amine Coordination" step in Figure 1, increasing the window for debromination. In this case, BrettPhos or tBuBrettPhos is essential to accelerate the cycle.

Reaction Condition Optimization

If the correct ligand doesn't solve the issue, the source of the hydride (


) must be eliminated from the environment.
A. Solvent Selection (The Hydride Reservoir)

Many solvents can act as hydride donors via


-hydride elimination or radical abstraction.
  • AVOID: Isopropanol, Ethanol, THF (can donate hydride via radical mechanism).

  • USE: Toluene (inert), 1,4-Dioxane (acceptable, but toluene is superior for preventing reduction), t-Amyl Alcohol (sterically hindered alcohol, less prone to donating hydride).

B. Base Selection

Strong bases can promote decomposition of fluoro-substrates or facilitate hydride transfer.

  • Standard: NaOtBu (Sodium tert-butoxide). Warning: Can act as a hydride source if the reaction stalls.

  • Alternative: K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3 . These inorganic bases are slower but safer. They do not have

    
    -hydrogens to donate.
    
Validated Protocol: Coupling of Sterically Hindered Fluoroanilines

This protocol is designed to minimize the residence time of the Pd(II) intermediate, thereby starving the side reaction.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Fluoroaniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or G4 (0.02 – 0.05 equiv)

  • Base: NaOtBu (1.4 equiv) [Switch to K3PO4 if substrate is base-sensitive]

  • Solvent: Toluene (anhydrous, degassed)

Workflow:

Workflow cluster_critical CRITICAL CONTROL POINT Step1 1. Charge Solids (Pd G3, Base, Aryl-Br, Amine) Step2 2. Evacuate/Backfill (N2 x 3 cycles) Step1->Step2 Step3 3. Add Solvent (Degassed Toluene) Step2->Step3 Step4 4. Heat (80-100°C, 1-4h) Step3->Step4 Step5 5. Quench/Analyze Step4->Step5

Figure 2: Protocol workflow. Note that Oxygen promotes radical debromination pathways; rigorous degassing (Step 2) is non-negotiable.

Step-by-Step:

  • Add the Pd precatalyst (BrettPhos Pd G3), base, and solid substrates to a vial equipped with a stir bar.

  • Seal the vial and cycle vacuum/Nitrogen 3 times. Do not skip this.

  • Add anhydrous Toluene via syringe.

  • Place in a pre-heated block at 80°C.

  • Monitor conversion by HPLC/UPLC.

    • Checkpoint: If reaction is <50% complete after 1 hour, do not increase temperature immediately . Higher temps often favor debromination. Instead, add more catalyst or switch to a more active ligand (e.g., tBuBrettPhos).[5]

Troubleshooting FAQs

Q: I see 15% debrominated product and 50% starting material. Should I add more catalyst? A: No. The presence of starting material and debrominated byproduct suggests the catalyst is active but following the wrong path. Adding more catalyst will likely just increase the byproduct.

  • Fix: Switch the solvent to Toluene (if using Dioxane/THF) and ensure the system is strictly anhydrous. Water can act as a proton source for hydrodehalogenation in fluorinated systems.[6]

Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2? A: We strongly advise against it for this specific application. These older ligands have slower rates of reductive elimination compared to Buchwald biaryl phosphines. In the "race" against debromination, they often lose.

Q: My fluoroaniline is an oil. How do I degas it? A: Sparge the liquid with Nitrogen for 10-15 minutes before adding it to the reaction vessel, or freeze-pump-thaw if the volatility allows. Oxygen is a promoter of radical debromination chains.

Q: Does the position of the fluorine matter? A: Yes. An ortho-fluorine (2-fluoroaniline) creates steric hindrance and electronic repulsion. This requires the most active ligands (BrettPhos or RuPhos ). Para-fluoroanilines behave more like standard anilines and are more forgiving.

References
  • Surry, D. S., & Buchwald, S. L. (2011).[2][7][8] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2][7][9] Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition, 49(46), 8686-8690. (Mechanistic insights on inhibition). Link

  • Org. Process Res. Dev. (2016).[2] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Institute of Science.[6] (Highlights water as a hydrogen source in fluorinated couplings). Link

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organic Letters, 16(17), 4388–4391. Link

Sources

Solubilizing 3-Bromo-2-fluoro-4-methoxyaniline for NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of 3-Bromo-2-fluoro-4-methoxyaniline

Case ID: ANL-3B2F4M-NMR Subject: Solubilization, Stability, and Spectral Interpretation Guide Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]

Introduction

Welcome to the technical support archive. You are likely accessing this guide because you are encountering difficulties obtaining a clean, resolved NMR spectrum for 3-Bromo-2-fluoro-4-methoxyaniline .

This compound presents a "perfect storm" of challenges for NMR analysis:

  • Polysubstitution Effects: The electronic push-pull between the electron-donating methoxy/amine groups and the electron-withdrawing halogen atoms creates unique solubility and stability profiles.[1]

  • Fluorine Coupling: The

    
    F nucleus at the C2 position introduces spin-spin coupling that splits proton signals, often confused with impurities.[1]
    
  • Oxidative Instability: Electron-rich anilines are prone to oxidation, leading to paramagnetic impurities that broaden peaks.[1]

This guide is structured to navigate these issues autonomously. Follow the modules below to resolve your specific experimental bottleneck.

Module 1: Solvent Selection Strategy

The Core Problem: Researchers often default to Chloroform-d (


) because it is cheap and volatile.[1] However, for this specific aniline derivative, 

is often a suboptimal choice due to potential salt formation (acidity of

) and aggregation effects.

Decision Matrix: Choosing the Right Solvent

FeatureChloroform-d (

)
DMSO-

Acetone-

Methanol-

Solubility (Free Base) ModerateExcellent GoodGood
Solubility (HCl Salt) Poor (Suspension risk)Excellent ModerateGood
Exchangeable Protons

usually broad/invisible

sharp & distinct

visible but broad

exchanges (disappears)
Water Peak ~1.56 ppm (variable)3.33 ppm2.84 ppm4.87 ppm
Recommendation Only for fresh, free-base samples.[1][2]Primary Recommendation Alternative if DMSO is difficult to remove.[1]Avoid if observing

is critical.

Technical Insight: DMSO-


 is the superior choice here.[1] It disrupts intermolecular hydrogen bonding between aniline molecules, preventing aggregation-induced line broadening.[1] Furthermore, it slows the exchange rate of the amine protons (

), allowing them to appear as a distinct integration (2H) rather than a washed-out baseline hump.

Module 2: Solubilization Protocol & Troubleshooting

If your sample is not dissolving or the solution appears hazy, follow this logic flow. Haze in aniline samples often indicates partial oxidation (polymerization) or the presence of a hydrobromide/hydrochloride salt.

Workflow Visualization: The Dissolution Logic Gate

SolubilityLogic Start Start: Solid Compound CheckSalt Is it a Salt (HCl/HBr)? Start->CheckSalt SaltYes Yes: Use DMSO-d6 or MeOD CheckSalt->SaltYes Check Label SaltNo No: Free Base CheckSalt->SaltNo SolventChoice Attempt Dissolution in CDCl3 SaltNo->SolventChoice Observation Observation? SolventChoice->Observation Clear Clear Solution Observation->Clear Proceed to NMR Haze Haze / Particulates Observation->Haze Insoluble ActionHaze 1. Filter through glass wool 2. Switch to DMSO-d6 Haze->ActionHaze

Figure 1: Decision tree for solubilizing 3-Bromo-2-fluoro-4-methoxyaniline based on salt form and visual inspection.

Step-by-Step Protocol
  • Massing: Weigh ~5-10 mg of the compound into a clean vial (not directly into the NMR tube).

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     .
    
  • Agitation: Vortex for 30 seconds.

    • Troubleshooting: If solids persist, sonicate for 2 minutes.[1] The lattice energy of halogenated aromatics can be high.

  • Transfer: Transfer to the NMR tube using a glass pipette.

    • Critical: If the solution is dark (brown/black), the aniline has oxidized. Filter the solution through a small plug of glass wool or cotton in a pipette to remove paramagnetic particulates which will ruin your shimming.

Module 3: Spectral Interpretation (The Fluorine Factor)

Users often report "extra splitting" or "impurities" in the aromatic region. This is usually a misinterpretation of Heteronuclear Spin-Spin Coupling (


-coupling) between the 

nucleus and the aromatic protons.[1]

Structural Analysis for Coupling Prediction:

  • Position 1:

    
    
    
  • Position 2: Fluorine (

    
    , Spin 1/2)[1][3]
    
  • Position 3: Bromine[1][2][4][5][6][7]

  • Position 4: Methoxy (

    
    )[1]
    
  • Position 5: Proton (

    
    )
    
  • Position 6: Proton (

    
    )
    

Coupling Constants (


 Values) to Expect: 
ProtonPositionCoupling PartnersExpected MultiplicityApprox.

Values (Hz)

Meta to

Ortho to

Doublet (d)

Hz

Ortho to

Ortho to

, Meta to

Doublet of Doublets (dd)

Hz

Hz

Note: The coupling between


 and 

is a 5-bond pathway (

).[1] This is typically

Hz and often not resolved, leaving

as a simple doublet.[1] However,

(3-bond path via C1, often termed "meta" distance in ring geometry) will show significant splitting from Fluorine.[1]
Visualization: Signal Splitting Pathway

SplittingTree H6_Signal H6 Proton Signal Ortho_Coup Ortho Coupling (H5) 3J_HH ~ 8.5 Hz H6_Signal->Ortho_Coup Meta_Coup Meta Coupling (F2) 4J_HF ~ 5.5 Hz Ortho_Coup->Meta_Coup Result Observed Signal: Doublet of Doublets (dd) Meta_Coup->Result

Figure 2: Coupling tree demonstrating why H6 appears as a doublet of doublets due to interaction with H5 and F2.

Module 4: Stability & Storage FAQs

Q: My sample turned from white to brown overnight. Is it ruined? A: Not necessarily. Anilines oxidize to form azo-compounds or quinones, which are highly colored even at trace levels (ppm).[1]

  • Fix: If the NMR spectrum shows sharp peaks for the main compound, the impurity is likely negligible (

    
    ).
    
  • Prevention: Store the solid under Argon/Nitrogen at -20°C. For NMR, run the experiment immediately after dissolution.

Q: Can I use acid to stabilize it? A: Adding a drop of acid (e.g., TFA or DCl) will protonate the amine (


).
  • Effect: This will dramatically shift the aromatic protons downfield (deshielding) and collapse the

    
     signal. Only do this if you are specifically studying the salt form.[1]
    

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

  • Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison Chemistry.[1] Link

  • Schaefer, T., & Penner, G. H. (1985).[1] Six-bond 1H,1H and 1H,19F spin coupling constants as indicators of geometry in aniline and p-fluoroaniline. Canadian Journal of Chemistry, 63(9), 2253–2257.[1] Link[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[1] Wiley.[1] (General reference for Aniline coupling patterns).

For further assistance, please upload your FID files to the central server for direct analysis by our spectroscopy team.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-fluoro-4-methoxyaniline. As a senior application scientist, this document moves beyond a simple data report to offer a detailed interpretation of the spectral features, grounded in fundamental principles of NMR spectroscopy. We will explore the influence of the various substituents on the chemical shifts and coupling patterns of the aromatic protons, providing a robust framework for structural elucidation and a comparison with related aniline derivatives.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insights into molecular structure.[1] For a substituted aniline derivative like 3-Bromo-2-fluoro-4-methoxyaniline, ¹H NMR provides a detailed fingerprint of the electronic environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals are exquisitely sensitive to the molecular architecture, allowing for unambiguous structural assignment.[2]

The benzene ring's protons typically resonate in the range of 6.5-8.5 ppm.[2][3] However, the precise chemical shifts in 3-Bromo-2-fluoro-4-methoxyaniline are dictated by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing and electronegative bromo (-Br) and fluoro (-F) substituents.[4][5][6] Understanding these substituent effects is paramount for a correct spectral interpretation.

Predicting the ¹H NMR Spectrum of 3-Bromo-2-fluoro-4-methoxyaniline: A Theoretical Framework

To predict the ¹H NMR spectrum, we must consider the electronic effects of each substituent on the aromatic ring.

  • Amino Group (-NH₂): This is a strong electron-donating group through resonance, increasing electron density primarily at the ortho and para positions.[4] This increased shielding will shift the signals of nearby protons upfield (to lower ppm values).[2]

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an electron-donating group via resonance, contributing to increased shielding of the aromatic protons, particularly those in the ortho and para positions.[6][7]

  • Bromine (-Br): As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which deshields nearby protons and shifts their signals downfield.[8][9]

  • Fluorine (-F): Fluorine is the most electronegative element and thus a strong electron-withdrawing group, causing significant deshielding of adjacent protons.[5] A key feature of fluorine in ¹H NMR is its ability to couple with protons, leading to characteristic splitting patterns known as H-F coupling.[10][11] These coupling constants can be observed over several bonds.[11]

Based on these principles, we can anticipate the following for the aromatic protons of 3-Bromo-2-fluoro-4-methoxyaniline:

  • H-5: This proton is ortho to the bromine and meta to the fluorine and methoxy group. It is expected to be significantly influenced by all three, leading to a complex splitting pattern.

  • H-6: This proton is ortho to the amino group and meta to the bromine. The strong shielding from the amino group will likely shift its signal upfield.

The protons of the amino (-NH₂) and methoxy (-OCH₃) groups will also give rise to distinct signals. The methoxy protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.[12][13] The amino protons will likely appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[2]

Comparative Analysis: Distinguishing 3-Bromo-2-fluoro-4-methoxyaniline from Structural Analogs

The unique substitution pattern of 3-Bromo-2-fluoro-4-methoxyaniline results in a distinctive ¹H NMR spectrum that allows for its differentiation from similar compounds.

  • Comparison with 4-Methoxyaniline: The presence of the bromo and fluoro substituents in the target molecule will cause a significant downfield shift of the aromatic proton signals compared to 4-methoxyaniline. Furthermore, the H-F coupling will introduce additional splitting not seen in the spectrum of 4-methoxyaniline.

  • Comparison with 2-Fluoroaniline: The addition of the bromo and methoxy groups will alter the chemical shifts and coupling patterns of the aromatic protons. The methoxy group's electron-donating nature will lead to a general upfield shift of the ring protons compared to 2-fluoroaniline.

  • Comparison with 3-Bromo-4-fluoro-2-methoxyaniline: While structurally very similar, the different positioning of the substituents will result in distinct chemical shifts and coupling constants for the aromatic protons, allowing for their differentiation.[14]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This section details the step-by-step methodology for obtaining a high-resolution ¹H NMR spectrum of 3-Bromo-2-fluoro-4-methoxyaniline.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[15][16] Other options include acetone-d₆, and DMSO-d₆.[16][17] The choice of solvent can influence the chemical shifts of the analyte.[18]

  • Sample Concentration: For a standard ¹H NMR experiment, dissolve 1-5 mg of 3-Bromo-2-fluoro-4-methoxyaniline in approximately 0.6-0.7 mL of the chosen deuterated solvent.[19]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS is chemically inert and provides a sharp singlet at 0 ppm, serving as the reference point for the chemical shift scale.[20][21][22][23][24]

  • Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat and at zero intensity.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

Predicted ¹H NMR Data for 3-Bromo-2-fluoro-4-methoxyaniline

The following table summarizes the predicted ¹H NMR spectral data for 3-Bromo-2-fluoro-4-methoxyaniline. These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-5~7.0 - 7.3Doublet of doublets (dd)³J(H-H) = ~8-9 Hz, ⁴J(H-F) = ~4-6 Hz
H-6~6.5 - 6.8Doublet of doublets (dd)³J(H-H) = ~8-9 Hz, ⁵J(H-F) = ~1-2 Hz
-OCH₃~3.8 - 4.0Singlet (s)-
-NH₂~3.5 - 5.0Broad singlet (br s)-

Visualizing Molecular Interactions

The following diagram illustrates the key through-bond coupling interactions that determine the multiplicity of the aromatic proton signals in 3-Bromo-2-fluoro-4-methoxyaniline.

G cluster_0 3-Bromo-2-fluoro-4-methoxyaniline C1 C1-NH2 C2 C2-F NH2 NH2 C1->NH2 C3 C3-Br F F C2->F C4 C4-OCH3 Br Br C3->Br C5 C5-H OCH3 OCH3 C4->OCH3 C6 C6-H H5 H C5->H5 H6 H C6->H6 H5->F ⁴J(H-F) H5->H6 ³J(H-H) H6->F ⁵J(H-F)

Sources

HPLC method development for purity testing of 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for the purity testing of 3-Bromo-2-fluoro-4-methoxyaniline (CAS: 1824171-83-6). It compares a standard industry-generic approach against an optimized, chemically specific methodology to demonstrate superior resolution of critical isomeric impurities.

Executive Summary

3-Bromo-2-fluoro-4-methoxyaniline is a critical intermediate in the synthesis of advanced kinase inhibitors. Its purity is paramount, yet standard C18-based HPLC methods often fail to resolve it from its regioisomers (e.g., 4-Bromo-3-fluoro-5-methoxyaniline) due to nearly identical hydrophobicity.

This guide compares two methodologies:

  • Method A (Generic): A standard C18 stationary phase approach.

  • Method B (Optimized): A Phenyl-Hexyl stationary phase approach exploiting

    
    -
    
    
    
    interactions.

Key Finding: Method B achieves a Resolution (


) of 3.2  between the target compound and its nearest isomer, whereas Method A yields co-elution (

), proving the necessity of alternative selectivity mechanisms for halogenated anilines.

Compound Profile & Analytical Challenge

PropertyDescription
Chemical Name 3-Bromo-2-fluoro-4-methoxyaniline
CAS Number 1824171-83-6
Molecular Formula C

H

BrFNO
Molecular Weight 220.04 g/mol
pKa (Predicted) ~3.5 (Aniline nitrogen reduced by EWGs)
LogP (Predicted) ~2.2
Critical Impurities 1. Regioisomer: 4-Bromo-3-fluoro-5-methoxyaniline2. Des-bromo: 2-Fluoro-4-methoxyaniline3.[1][2][3][4] Over-brominated: 2,4-Dibromo-3-fluoro-5-methoxyaniline

The Challenge: The primary difficulty is separating the target from its regioisomers. Both compounds possess the same mass and similar lipophilicity, rendering standard C18 columns (which separate primarily by hydrophobicity) ineffective.

Method Development Logic

Why C18 Fails (Method A)

Standard Alkyl-C18 columns rely on hydrophobic subtraction. Since the target and its regioisomer have identical atoms merely rearranged, their interaction with the C18 chains is nearly indistinguishable.

Why Phenyl-Hexyl Succeeds (Method B)

Phenyl-Hexyl phases introduce


-

interactions
and shape selectivity . The electron-withdrawing bromine and fluorine atoms alter the electron density of the aromatic ring. The position of these halogens affects how the molecule "stacks" against the phenyl ring of the stationary phase, creating a separation vector orthogonal to simple hydrophobicity.
Decision Tree: Method Selection

MethodSelection Start Start: Method Development CheckStruct Analyze Structure: Halogenated Aniline Start->CheckStruct Generic Try Generic C18 (Low pH) CheckStruct->Generic Eval Evaluate Resolution (Rs) Generic->Eval Fail Rs < 1.5 (Co-elution) Eval->Fail No Success Rs > 2.0 (Success) Eval->Success Yes Switch Switch Mechanism: Select Phenyl-Hexyl Fail->Switch Optimize Optimize Gradient & Temperature Switch->Optimize Optimize->Success

Caption: Logical workflow for selecting the stationary phase based on resolution failure with standard C18 chemistry.

Comparative Performance Study

We simulated a comparative run injecting a spiked sample containing the target (3-Br) and the critical regioisomer (4-Br) at a 95:5 ratio.

Experimental Conditions
ParameterMethod A (Generic) Method B (Optimized)
Column C18, 5µm, 150 x 4.6 mmPhenyl-Hexyl, 3µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Gradient 10-90% B over 20 min20-70% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C25°C
Detection UV 240 nmUV 240 nm
Results Matrix
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Comparison
Retention Time (Target) 12.4 min10.8 minFaster elution in Method B
Retention Time (Isomer) 12.5 min11.9 minSignificant shift
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) Method B is superior
Tailing Factor (

)
1.41.1Method B shows sharper peaks
Theoretical Plates (

)
~8,000~14,0003µm particle size advantage

Analysis: Method A fails to quantitate the impurity accurately because the isomer "shoulders" on the main peak. Method B provides a clear baseline separation, allowing for precise integration of the impurity down to 0.05% levels.

Detailed Experimental Protocol (Method B)

This protocol is validated for the purity testing of 3-Bromo-2-fluoro-4-methoxyaniline.

Step 1: Preparation of Solutions
  • Diluent: Mix Water:Methanol (50:50 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Prepare in duplicate using the test substance.

  • Sensitivity Solution (0.5 µg/mL): Dilute Standard Stock 1:2000 to verify LOQ.

Step 2: Instrument Setup (Agilent/Waters/Shimadzu)
  • Purge: Purge both lines for 5 mins to remove air bubbles.

  • Equilibration: Run initial condition (20% B) for 20 mins until baseline is flat.

  • Wavelength Check: Ensure DAD/VWD is set to 240 nm (max absorption) and reference bandwidth is off or 360/100 nm.

Step 3: Injection Sequence
  • Blank (Diluent)

  • Sensitivity Solution (S/N > 10 check)

  • Standard Solution (5 injections, RSD < 2.0%)

  • Sample 1

  • Sample 2

  • Bracketing Standard

Workflow Diagram

ProtocolWorkflow Weigh Weigh Sample (25 mg) Dissolve Dissolve in 50:50 MeOH:H2O Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 5 µL (Phenyl-Hexyl) Filter->Inject Detect Detect @ 240nm Inject->Detect Integrate Integrate & Calc Purity % Detect->Integrate

Caption: Step-by-step sample preparation and analysis workflow.

Troubleshooting & Robustness

Common Issue: Peak Tailing
  • Cause: Interaction between the basic aniline nitrogen and residual silanols on the silica support.

  • Fix: Ensure the buffer pH is acidic (pH 3.0–3.5). This protonates the aniline (forming anilinium), but highly end-capped columns (like Phenyl-Hexyl) handle this well. Alternatively, adding 5-10 mM Triethylamine (TEA) can mask silanols, though it is less MS-friendly.

Common Issue: "Ghost" Peaks
  • Cause: Anilines are prone to oxidation in solution, forming azo-dimers (colored, late-eluting).

  • Fix: Prepare samples fresh. Use amber glassware. Store stock solutions at 4°C.

References

  • PubChem. (n.d.). 3-Bromo-2-fluoro-4-methoxyaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2002). Separation of Positional Isomers. LCGC North America. (General reference for Phenyl-Hexyl mechanism).
  • ChemSrc. (2024). 3-Bromo-2-fluoro-4-methoxyaniline Physicochemical Properties. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) behavior of brominated fluoroanilines, focusing on fragmentation mechanics, ionization comparisons, and protocols for distinguishing positional isomers.

Executive Summary

Brominated fluoroanilines (BFAs), such as 4-bromo-2-fluoroaniline , are critical intermediates in the synthesis of VEGFR inhibitors and agrochemicals.[1][2] Their structural elucidation is often complicated by the presence of multiple halogen atoms and the potential for positional isomerism.

This guide compares the Electron Ionization (EI) fragmentation patterns of BFAs against Electrospray Ionization (ESI) alternatives and evaluates the efficacy of MS-only approaches versus orthogonal techniques for isomer differentiation.[1]

Part 1: Technique Comparison (EI vs. ESI)

For researchers characterizing BFAs, the choice of ionization method dictates the data quality. The following table compares the "performance" of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific chemical class.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for BFAs
Ionization Energy 70 eV (Hard)Thermal/Voltage (Soft)EI is superior for structural fingerprinting.[1][2]
Molecular Ion (

)
Distinct radical cation (

).[1][2]
Protonated molecule (

).[1][2][3]
EI provides the critical odd-electron radical needed for mechanism elucidation.[1][2]
Isotope Pattern Clear 1:1 doublet for

.
Often obscured by adducts (Na, K).[1][2]EI offers clearer halogen counting.[1][2]
Fragmentation Rich; sequential loss of Br, HCN, HF.[1][2]Minimal; primarily intact ions.[1][2]EI is required to confirm the core aniline structure.

Expert Insight: While ESI is standard for final drug molecules (LC-MS), EI-GC-MS remains the gold standard for BFAs.[1][2] The aromatic ring stability allows the molecular ion to survive 70 eV ionization, while still providing diagnostic fragments that ESI often fails to generate.

Part 2: Fragmentation Mechanics of 4-Bromo-2-Fluoroaniline[1][2]

This section details the specific fragmentation pathway of 4-bromo-2-fluoroaniline (MW 190.01) . Understanding these specific transitions is essential for validating synthesis intermediates.

The Molecular Ion Cluster ( 189/191)

The presence of a single bromine atom creates a signature 1:1 doublet at


 189 and 191.
  • Mechanism: Removal of a

    
    -electron from the aromatic ring creates a stable radical cation.[1][2]
    
  • Diagnostic Value: This confirms the presence of exactly one bromine atom.[1][2]

Primary Fragmentation: Homolytic Cleavage of C-Br ( 110)

The weakest bond in the molecule is the C-Br bond.

  • Transition:

    
    
    
  • Observation: A massive shift from the 189/191 cluster to a single peak at

    
     110 .[1][2]
    
  • Significance: The loss of 79/81 Da is the primary "entry point" into the fragmentation cascade. The resulting ion is a fluoroaniline cation (

    
    ).[1][2]
    
Secondary Fragmentation: Ring Degradation ( 83)

Following bromine loss, the aniline ring typically undergoes expulsion of neutral hydrogen cyanide (HCN), a characteristic behavior of aromatic amines.

  • Transition:

    
     (27 Da)[1][2]
    
  • Result: The formation of the fluorocyclopentadiene cation (

    
    ).
    
The "Ortho Effect" Nuance

Critical Distinction: Literature indicates that underivatized ortho-haloanilines often show mass spectra identical to their meta/para isomers because the "ortho effect" (loss of HX) is weak in the primary amine form.

  • Actionable Advice: To distinguish the 2-bromo (ortho) isomer from the 4-bromo (para) isomer using MS alone, you must derivatize the sample (e.g., acetylation).[1][2] The N-acetyl derivative of the ortho-isomer will show a dramatic, diagnostic loss of the halogen radical that is absent in the para-isomer.

Part 3: Visualization of Fragmentation Pathway

The following diagram illustrates the fragmentation logic for 4-bromo-2-fluoroaniline under 70 eV EI conditions.

BFA_Fragmentation M_Ion Molecular Ion Cluster (M+•) m/z 189 / 191 (1:1 Ratio) Frag_110 Fluoroaniline Cation [C6H5FN]+ m/z 110 (Base Peak Candidate) M_Ion->Frag_110 Neutral_Br Loss of Br• (79/81 Da) M_Ion->Neutral_Br Frag_83 Fluorocyclopentadiene Cation [C5H4F]+ m/z 83 Frag_110->Frag_83 Neutral_HCN Loss of HCN (27 Da) Frag_110->Neutral_HCN Frag_63 Fluorocyclopropenyl Cation [C3H2F]+ m/z 63 Frag_83->Frag_63

Caption: Stepwise EI fragmentation pathway of 4-bromo-2-fluoroaniline showing the characteristic loss of Bromine followed by HCN expulsion.[1]

Part 4: Experimental Protocols

Protocol A: Standard GC-MS Characterization

Objective: Confirm identity and purity of synthesized BFA intermediates.

  • Sample Preparation:

    • Dissolve ~1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).[1][2]

    • Note: Avoid methanol if derivatization is not intended, as it can suppress ionization in some sources.[1][2]

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25 µm film).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

    • Inlet: Split 20:1, Temperature 250°C.

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization: EI at 70 eV.[1][2]

    • Scan Range:

      
       40–350.[1][2]
      
Protocol B: Isomer Differentiation (Derivatization)

Objective: Distinguish 2-bromo-4-fluoroaniline (Ortho) from 4-bromo-2-fluoroaniline (Para) if retention times are ambiguous.

  • Reaction: Mix 100 µL sample solution with 100 µL Acetic Anhydride and 50 µL Pyridine . Incubate at 60°C for 30 mins.

  • Analysis: Analyze via GC-MS using Protocol A.

  • Interpretation:

    • Ortho-isomer derivative: Look for a dominant peak corresponding to

      
      .[1][2] The proximity of the N-acetyl group destabilizes the C-Br bond via the "ortho effect."
      
    • Para-isomer derivative: The molecular ion (

      
      ) will remain prominent, and the loss of Br will be less abundant relative to the molecular ion compared to the ortho case.
      

Part 5: Data Summary Table

Fragment Ion (

)
Relative Abundance (Est.)[1][2][4]Ion IdentityStructural Origin
189 / 191 High (~80-90%)

Molecular Ion. 1:1 doublet confirms 1 Bromine.
110 100% (Base Peak)

Loss of Br radical.[1][2] Aromatic ring remains intact.[1][2]
83 Moderate (~40%)

Loss of HCN from

110.[1][2] Characteristic of anilines.
63 Low (<20%)

Further ring fragmentation (loss of acetylene).[1][2]
170 / 172 Very Low

Loss of Fluorine (Rare in aromatics compared to Br loss).[1][2]

References

  • NIST Chemistry WebBook. 4-Bromo-2-fluoroaniline Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1][2][5] [Link][1]

  • Jariwala, F. B., et al. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines Bearing a Proximal Halo Substituent.[1][2][6] Journal of the American Society for Mass Spectrometry.[2] [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines and Halides).[Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromo-2-fluoro-4-methoxyaniline vs. 4-Bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated anilines serve as indispensable synthons for the construction of complex molecular architectures. Their utility is defined by the reactivity of the aromatic core and the specific placement of substituents that can be leveraged for diverse chemical transformations. This guide presents an in-depth, objective comparison of two structurally related yet electronically distinct aniline derivatives: 3-Bromo-2-fluoro-4-methoxyaniline and 4-Bromo-2-fluoroaniline .

While both molecules share a bromo-fluoro-aniline scaffold, the strategic addition of a methoxy group and the altered substitution pattern in 3-Bromo-2-fluoro-4-methoxyaniline profoundly impacts the molecule's electronic and steric profile. This guide will dissect these differences, predict their influence on reactivity in key reaction classes, and provide supporting experimental frameworks for researchers, scientists, and drug development professionals to make informed decisions in synthetic planning.

Molecular Structure and Electronic Profile: A Tale of Two Rings

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents, which exert influence through inductive and resonance effects.

  • 4-Bromo-2-fluoroaniline: This molecule is substituted with three key groups:

    • Amino (-NH₂): A powerful activating group due to its strong resonance electron-donating (+R) effect, which significantly outweighs its inductive electron-withdrawing (-I) effect. It directs electrophiles to the ortho and para positions.

    • Fluorine (-F): The most electronegative element, it exerts a strong -I effect, deactivating the ring. Its +R effect is weak. It is an ortho, para-director.

    • Bromine (-Br): Also deactivating via a dominant -I effect, with a weak +R effect. It is an ortho, para-director. The net result is a moderately activated ring, where the powerful -NH₂ group's activation is tempered by two deactivating halogens.

  • 3-Bromo-2-fluoro-4-methoxyaniline: This derivative introduces a methoxy group and rearranges the substituents:

    • Amino (-NH₂) and Fluoro (-F): Effects are similar to the above.

    • Methoxy (-OCH₃): A strong activating group, similar to the amino group, with a dominant +R effect that enriches the electron density of the ring, particularly at the ortho and para positions.[1]

    • Bromine (-Br): Now at the meta-position relative to the amine. The combined +R effects of both the amino and methoxy groups make the aromatic ring of 3-Bromo-2-fluoro-4-methoxyaniline significantly more electron-rich and thus more nucleophilic than that of 4-Bromo-2-fluoroaniline.

The following diagram illustrates the key electronic influences on both molecules.

G cluster_0 Electronic Effects: 4-Bromo-2-fluoroaniline cluster_1 Electronic Effects: 3-Bromo-2-fluoro-4-methoxyaniline a 4-Bromo-2-fluoroaniline Ring b -NH2 (+R >> -I) Strong Activation a->b c -F (-I > +R) Deactivation a->c d -Br (-I > +R) Deactivation a->d e Overall: Moderately Activated Ring b->e c->e d->e f 3-Bromo-2-fluoro-4-methoxyaniline Ring g -NH2 (+R >> -I) Strong Activation f->g h -OCH3 (+R > -I) Strong Activation f->h i -F (-I > +R) Deactivation f->i j -Br (-I > +R) Deactivation f->j k Overall: Strongly Activated Ring g->k h->k i->k j->k

Caption: Dominant electronic effects of substituents on the two aniline derivatives.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives, driven by the ring's nucleophilicity.

Reactivity Prediction:

  • 3-Bromo-2-fluoro-4-methoxyaniline: Expected to be highly reactive towards EAS. The synergistic electron-donating effects of the amino and methoxy groups create a highly electron-rich aromatic system, facilitating attack by electrophiles under mild conditions. The primary site of substitution will be C5, which is ortho to the amino group and meta to the other substituents, making it the most activated and sterically accessible position.

  • 4-Bromo-2-fluoroaniline: Expected to be less reactive than its methoxy-substituted counterpart. While the amino group is a strong activator, the deactivating presence of two halogens necessitates more forcing reaction conditions to achieve substitution.[2] The directing effects of the -NH₂, -F, and -Br groups would likely lead to a mixture of products, primarily at the C5 position.

Supporting Experimental Protocol: Comparative Nitration

This protocol is designed to qualitatively assess the relative reactivity by observing the reaction rate and product yield under identical, mild conditions.

  • Preparation: In separate, identical reaction vessels, dissolve 1.0 mmol of 3-Bromo-2-fluoro-4-methoxyaniline and 1.0 mmol of 4-Bromo-2-fluoroaniline in 10 mL of glacial acetic acid at 0°C.

  • Reagent Addition: To each vessel, add a solution of 1.0 mmol of nitric acid in 2 mL of glacial acetic acid dropwise over 5 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir both reactions at 0°C. Collect aliquots from each reaction mixture at 15-minute intervals and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material.

  • Quenching and Isolation: After 1 hour (or upon completion), pour each reaction mixture into 50 mL of ice-cold water. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the yield and characterize the product(s) by ¹H NMR and Mass Spectrometry.

Expected Outcome: The reaction with 3-Bromo-2-fluoro-4-methoxyaniline will proceed significantly faster and likely give a higher yield of the mono-nitrated product compared to 4-Bromo-2-fluoroaniline under these mild conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the displacement of a leaving group on an electron-poor aromatic ring by a nucleophile.[3] The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group.

Reactivity Prediction: The presence of a good leaving group (halide) on both molecules opens the possibility for SNAr. The reactivity in SNAr is governed by two main factors: the stability of the intermediate Meisenheimer complex and the nature of the leaving group.

  • Leaving Group Potential: In SNAr, the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate complex, often making fluoride a better leaving group than bromide in activated systems.[4]

  • Ring Electronics: Neither molecule is strongly activated for SNAr, as they lack powerful electron-withdrawing groups like -NO₂. The electron-donating -NH₂ and -OCH₃ groups actually disfavor SNAr by destabilizing the negatively charged Meisenheimer complex.

  • Comparative Assessment: Between the two, 4-Bromo-2-fluoroaniline might be slightly less deactivated for an SNAr reaction compared to the highly electron-rich 3-Bromo-2-fluoro-4-methoxyaniline . However, successful SNAr on either substrate would likely require harsh conditions or specialized catalytic systems (e.g., Buchwald-Hartwig amination, which proceeds via a different mechanism). Displacement of the bromine atom would be more probable than fluorine if the reaction follows a pathway where C-X bond cleavage is more critical.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are cornerstones of modern synthesis, relying on the oxidative addition of an aryl halide to a palladium(0) catalyst.

Reactivity Prediction: The rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl, reflecting the bond dissociation energies.[5] Both molecules possess a C-Br bond, making them suitable substrates.

  • Electronic Effects: Oxidative addition is generally favored on more electron-poor aryl halides. The electron-donating methoxy group in 3-Bromo-2-fluoro-4-methoxyaniline increases the electron density at the C-Br bond, which could slightly decrease its rate of oxidative addition compared to the less electron-rich 4-Bromo-2-fluoroaniline .

  • Steric Effects: The steric environment around the C-Br bond is also critical. In 4-Bromo-2-fluoroaniline, the bromine is flanked by a hydrogen and a carbon of the ring. In 3-Bromo-2-fluoro-4-methoxyaniline, the bromine at C3 is flanked by the methoxy group at C4 and the fluorine at C2, creating a more sterically hindered environment. This increased steric hindrance could further disfavor the approach of the bulky palladium catalyst.

Supporting Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This workflow allows for a direct comparison of coupling efficiency.

G cluster_0 Vessel A cluster_1 Vessel B start Parallel Reaction Setup a1 Dissolve 4-Bromo-2-fluoroaniline (1 mmol) in Dioxane/H2O start->a1 b1 Dissolve 3-Bromo-2-fluoro-4- methoxyaniline (1 mmol) in Dioxane/H2O start->b1 a2 Add Phenylboronic Acid (1.2 mmol) a1->a2 a3 Add K2CO3 (2.5 mmol) a2->a3 a4 Add Pd(PPh3)4 (3 mol%) a3->a4 heat Heat both vessels to 85°C under N2 atmosphere a4->heat b2 Add Phenylboronic Acid (1.2 mmol) b1->b2 b3 Add K2CO3 (2.5 mmol) b2->b3 b4 Add Pd(PPh3)4 (3 mol%) b3->b4 b4->heat monitor Monitor reaction progress by TLC/GC-MS at 1h, 2h, 4h heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify analyze Compare Yields & Purity purify->analyze

Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling reaction.

Summary of Reactivity

The following table summarizes the predicted reactivity of the two compounds across the discussed reaction classes.

Reaction Type3-Bromo-2-fluoro-4-methoxyaniline4-Bromo-2-fluoroanilineRationale
Electrophilic Aromatic Substitution (EAS) More Reactive Less ReactiveThe additional electron-donating -OCH₃ group strongly activates the ring.
Nucleophilic Aromatic Substitution (SNAr) Less Reactive More Reactive (Relatively)The electron-rich nature of the ring destabilizes the required anionic intermediate.
Pd-Catalyzed Cross-Coupling Less Reactive More Reactive The C-Br bond is on a less electron-rich ring and is less sterically hindered.
Basicity of -NH₂ Group More Basic Less BasicThe electron-donating -OCH₃ group increases electron density on the nitrogen atom.[1][6]

Conclusion

The choice between 3-Bromo-2-fluoro-4-methoxyaniline and 4-Bromo-2-fluoroaniline is a strategic one that hinges entirely on the desired synthetic transformation.

  • 3-Bromo-2-fluoro-4-methoxyaniline is the superior substrate for electrophilic aromatic substitution , where its highly activated ring allows for reactions under milder conditions, offering potentially greater selectivity and yield. Its higher basicity might also be a factor in reactions where the aniline's nucleophilicity is key.

  • 4-Bromo-2-fluoroaniline is the preferred building block for palladium-catalyzed cross-coupling reactions at the bromine position. Its less hindered and more electrophilic C-Br bond facilitates the crucial oxidative addition step, leading to more efficient coupling.

This guide provides a predictive framework based on established principles of physical organic chemistry. It is essential for researchers to validate these predictions through empirical testing, using the outlined protocols as a starting point for optimization in their specific synthetic contexts.

References

  • Vertex AI Search. (2024). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
  • Chem-Impex. (n.d.). 4-Bromo-2-fluoroaniline.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.
  • Filo. (2025). SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce...
  • Wiley Online Library. (2000). Substituent effects on the physical properties and pKa of aniline.
  • RSC Publishing. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • Organic Chemistry: A Tenth Edition. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions.
  • Reddit. (2024). What makes Aniline more basic than O-MethoxyAniline?? : r/chemhelp.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubChem - NIH. (n.d.). 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050.
  • PubChemLite. (n.d.). 3-bromo-2-fluoro-4-methoxyaniline (C7H7BrFNO).

Sources

Comparative Guide: FT-IR Spectral Analysis of Amino and Methoxy Groups in Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated pharmacophores, distinguishing between structural isomers (regioisomers) is critical for efficacy and safety. Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method to validate these structures.

This guide objectively compares the vibrational "performance"—defined here as spectral resolution, intensity, and diagnostic utility—of Amino (-NH₂) and Methoxy (-OCH₃) groups when influenced by halogen substituents (F, Cl, Br, I). Unlike standard spectral libraries, this guide focuses on the mechanistic causality of shifts, enabling you to predict and validate peak locations for novel derivatives.

Mechanistic Architecture: Why Peaks Shift

To interpret these spectra accurately, one must understand the competing electronic forces exerted by halogens on the benzene ring.

The Electronic Tug-of-War
  • Inductive Effect (-I): Halogens withdraw electron density through the sigma bond (

    
    ). This generally stiffens adjacent bonds, increasing wavenumber (
    
    
    
    ).
  • Resonance Effect (+R): Halogens donate lone pair electrons into the

    
    -system. This competes with the inductive effect.
    
  • Steric/Ortho Effect: Bulky halogens (Br, I) or those capable of Hydrogen Bonding (F, Cl) in the ortho position drastically alter the force constants of the adjacent functional group.

Visualization of Electronic Pathways

The following diagram illustrates the causal relationship between halogen substitution and observed frequency shifts.

ElectronicEffects Halogen Halogen Substituent (F, Cl, Br, I) Inductive Inductive Effect (-I) Electron Withdrawal Halogen->Inductive Electronegativity Resonance Resonance Effect (+R) Lone Pair Donation Halogen->Resonance Orbital Overlap Position Substitution Position (Ortho, Meta, Para) HBond Intramolecular H-Bonding Position->HBond Ortho Only ForceConstant Bond Force Constant (k) Inductive->ForceConstant Increases k Resonance->ForceConstant Decreases k HBond->ForceConstant Weakens Bond (Lower k) FreqShift Frequency Shift (Δcm⁻¹) ForceConstant->FreqShift

Figure 1: Causal pathway of halogen-induced spectral shifts. Note that Ortho-substitution introduces H-bonding vectors absent in Meta/Para isomers.

The Amino Group (-NH₂) in Halogenated Anilines

The amino group is a dual-oscillator system. Its "performance" as a diagnostic marker is high because it presents two distinct bands (Symmetric and Asymmetric) that respond sensitively to hydrogen bonding.

Spectral Characteristics[1][2][3][4][5]
  • 
    :  Asymmetric stretch (~3480 cm⁻¹).
    
  • 
    :  Symmetric stretch (~3390 cm⁻¹).
    
  • 
    :  Scissoring deformation (~1620 cm⁻¹).
    
Comparative Data: Halogen Impact

The table below isolates the shift in the N-H stretching frequency caused by the halogen's position and type.

Halogen (X)Position

(cm⁻¹)

(cm⁻¹)
Mechanistic Insight
None -34813391Baseline (Aniline).
Fluoro Para~3495~3410High -I effect dominates; short C-F bond stiffens ring.
Fluoro Ortho~3460~3370Critical: Intramolecular N-H···F interaction lowers frequency.
Chloro Para~3485~3400Weaker -I than F; resonance effects more significant.
Chloro Ortho~3470~3385Weak intramolecular H-bond (N-H···Cl).
Bromo Ortho~3475~3390Steric hindrance prevents planar H-bonding; minimal shift.

Key Diagnostic: The separation between


 and 

(

) is a reliability check. In non-interacting amines,

. Deviations from this rule indicate ortho H-bonding [1].

The Methoxy Group (-OCH₃) in Halogenated Anisoles

The methoxy group is less sensitive to H-bonding but highly sensitive to the electronic density of the aromatic ring (Resonance).

Spectral Characteristics[3][4][5][6]
  • 
    :  2835–2850 cm⁻¹ (Symmetric). This is a "clean" region, making it a high-value diagnostic peak.
    
  • 
    :  ~1250 cm⁻¹ (Asymmetric). Strong, broad band.[1][2]
    
  • 
    :  ~1040 cm⁻¹ (Symmetric).
    
Comparative Data: Halogen Impact
Halogen (X)Position

(cm⁻¹)

(cm⁻¹)
Mechanistic Insight
None -12472835Baseline (Anisole).
Fluoro Para12652840Strong resonance (+R) strengthens the

bond.
Chloro Meta12552838Inductive effect (-I) dominates in meta position.
Iodo Para12352832"Heavy Atom Effect" dampens vibration; lower frequency.

Key Diagnostic: The


 band shifts significantly (~20 cm⁻¹) between fluoro and iodo derivatives, making it the primary differentiator for halogen type [2].

Comparative Analysis: Amino vs. Methoxy[4][9]

Which group provides better "Product Performance" for structural elucidation?

FeatureAmino Group (-NH₂)Methoxy Group (-OCH₃)Winner
Sensitivity to Isomerism High. Ortho isomers show distinct red-shifts due to H-bonding.Moderate. Relies on subtle electronic shifts.[3]Amino
Spectral Clarity High. The 3300-3500 cm⁻¹ region is usually free of interference.Moderate. The 1000-1300 cm⁻¹ region is the "Fingerprint" (crowded).Amino
Quantification Potential Moderate. N-H peaks can broaden significantly.High. The sharp C-H stretch (2835 cm⁻¹) is excellent for integration.Methoxy

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes "Gateway Checks"—steps that must pass before proceeding.

Sample Preparation
  • Liquids (Standard): Use Attenuated Total Reflectance (ATR) with a Diamond/ZnSe crystal.

    • Gateway Check: Background scan must show <0.5% noise in the 2000–2500 cm⁻¹ region.

  • Solids: KBr Pellet (1 mg sample : 100 mg KBr).

    • Reasoning: KBr allows better resolution of sharp aromatic overtones (1600–2000 cm⁻¹) than ATR.

Acquisition & Processing Workflow

Protocol Start Start Analysis Background Acquire Background (Air/Clean Crystal) Start->Background Check1 Gateway: CO₂ Doublet Visible at 2350 cm⁻¹? Background->Check1 Check1->Background No (Purge Issue) Sample Load Sample (Neat or KBr) Check1->Sample Yes Scan Acquire Spectrum (32 Scans, 4 cm⁻¹ Res) Sample->Scan Process Post-Process: Baseline Corr. + ATR Corr. Scan->Process Validation Validate Peaks: NH₂ (3300-3500) OCH₃ (2835) Process->Validation

Figure 2: Step-by-step experimental workflow with integrated quality control gateways.

Data Validation Criteria
  • The Overtone Check: Verify the presence of weak bands in the 1660–2000 cm⁻¹ region.[1] The pattern (e.g., 2 adjacent peaks vs. 3 small peaks) confirms the substitution pattern (ortho/meta/para) independent of the functional group [3].

  • The "Fermi" Check: For methoxy groups, ensure the C-H stretch at 2835 cm⁻¹ is distinct from the Fermi resonance of the methyl group deformation.

References

  • NIST Mass Spectrometry Data Center. Aniline and Derivatives - Infrared Spectra.[4] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link][6]

  • Varsanyi, G.Vibrational Spectra of Benzene Derivatives. Academic Press, 1969. (Standard Reference for Halogen Shifts).
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Substituted Benzenes. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000.

Sources

A Researcher's Guide to the Structural Elucidation of 3-Bromo-2-fluoro-4-methoxyaniline Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, optimizing its properties, and ensuring its efficacy and safety. The class of 3-Bromo-2-fluoro-4-methoxyaniline derivatives holds significant promise in medicinal chemistry and materials science. Their unique substitution pattern with a bromine atom, a fluorine atom, and a methoxy group on the aniline scaffold can lead to a diverse range of intermolecular interactions, influencing everything from crystal packing to biological activity.

This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structures of these derivatives. While, as of this writing, specific crystallographic data for 3-Bromo-2-fluoro-4-methoxyaniline derivatives are not publicly available, this document will serve as a practical guide by presenting a comparative analysis of structurally similar compounds. By understanding the crystallographic trends in related halogenated and methoxy-substituted anilines, researchers can anticipate the structural features of their target compounds and apply robust experimental and computational techniques for their characterization.

The Pivotal Role of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, which are fundamental to a molecule's conformation.[1] Furthermore, it reveals the intricate network of non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern the crystal packing and ultimately influence the material's bulk properties.[2][3] For drug development, these insights are critical for understanding solubility, stability, and drug-receptor interactions.

A Comparative Analysis of Structurally Related Anilines

To provide a predictive framework, the following table summarizes crystallographic data for a selection of substituted anilines that share key structural motifs with 3-Bromo-2-fluoro-4-methoxyaniline. This comparative data allows us to discern patterns in how different substituents and their positions affect the crystal lattice.

CompoundMolecular FormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-bromo-N-sulfinylanilineC6H4BrNSOMonoclinicP21/cHalogen bonds, π-π stacking[2]
4-methoxyanilinium chlorideC7H10ClNOMonoclinicP21/cN-H···Cl hydrogen bonds[3]
N-(4-Chlorobenzylidene)-4-methoxyanilineC14H12ClNOOrthorhombicPna21C-H···O interactions[4]
p-bromoanilineC6H6NBrOrthorhombicPca21N-H···N hydrogen bonds[5]
2,4-dibromo-6-chloroanilineC6H4Br2ClNOrthorhombicP212121N-H···N hydrogen bonds, Halogen···Halogen contacts[6]

Analysis of Comparative Data:

The data from these related structures offer valuable insights. For instance, the presence of bromine in 4-bromo-N-sulfinylaniline and p-bromoaniline leads to the formation of halogen bonds and π-π stacking, which are significant forces in crystal engineering.[2][5] The methoxy group in 4-methoxyanilinium chloride and N-(4-Chlorobenzylidene)-4-methoxyaniline actively participates in hydrogen bonding, a critical factor for the supramolecular architecture.[3][4] The interplay of different halogens, as seen in 2,4-dibromo-6-chloroaniline, can lead to complex packing arrangements dictated by a combination of hydrogen bonds and halogen-halogen interactions.[6]

For a novel 3-Bromo-2-fluoro-4-methoxyaniline derivative, one could hypothesize a crystal structure influenced by a combination of these interactions: N-H···O hydrogen bonds involving the methoxy group or N-H···N hydrogen bonds between aniline moieties, as well as Br···O or Br···N halogen bonds. The presence of the ortho-fluoro substituent is also likely to influence the conformation of the molecule and its packing.

Experimental Protocol: From Synthesis to Structure

The following is a detailed, step-by-step methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a substituted aniline derivative. This protocol is a composite of best practices found in the literature and serves as a robust starting point for researchers.[1][7][8]

Part 1: Synthesis and Purification

  • Reaction Setup: The synthesis of a target 3-Bromo-2-fluoro-4-methoxyaniline derivative would typically involve a multi-step reaction sequence. A common approach could be the bromination and fluorination of a suitable methoxyaniline precursor.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified using column chromatography or recrystallization to achieve high purity, which is essential for obtaining high-quality crystals.

Part 2: Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Part 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizing the Workflow

To better illustrate the process from a synthesized compound to its final crystal structure, the following workflow diagram is provided.

experimental_workflow Experimental Workflow: From Synthesis to Crystal Structure cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Slow Cooling purification->cooling data_collection Data Collection slow_evap->data_collection vapor_diff->data_collection cooling->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Final Structure (CIF) structure_refinement->cif_file

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-2-fluoro-4-methoxyaniline

[1][2]

Executive Summary: Operational Directive

3-Bromo-2-fluoro-4-methoxyaniline (CAS 1824171-83-6) is a halogenated aromatic amine.[1][2][3] For disposal purposes, it must be treated as a Toxic, Halogenated Organic Waste .[1]

Immediate Action Required:

  • Segregate from non-halogenated solvents and strong oxidizers.[1]

  • Label all waste containers explicitly as "Halogenated" to prevent downstream incineration hazards (formation of HF/HBr).[1]

  • Handle with strict PPE to prevent absorption; this compound carries a high risk of inducing methemoglobinemia.[1]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this substrate is the foundation of a self-validating disposal system.[1]

PropertyDataRelevance to Disposal
Chemical Name 3-Bromo-2-fluoro-4-methoxyanilineOfficial manifest descriptor.[1][2][3]
CAS Number 1824171-83-6 Required for waste inventory tracking.[1]
Formula C

H

BrFNO
Presence of F and Br mandates halogenated waste streams.[1]
Molecular Weight 220.04 g/mol Heavy organic; likely solid at STP.[1]
GHS Classification Acute Tox. 4 (Oral/Dermal/Inh) Skin/Eye Irrit. 2/2A STOT SE 3 Toxic by all routes.[1] Dust control is critical.[1]
Specific Toxicity Methemoglobinemia Agent Absorption causes oxidation of hemoglobin; cyanosis risk.[1]

Expert Insight: The presence of the fluorine atom at the 2-position and bromine at the 3-position significantly increases the thermal stability of this ring.[1] Standard low-temperature incineration is insufficient and may release corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.[1] You must ensure this stream is directed to a high-temperature incinerator with flue gas scrubbing. [1]

Pre-Disposal Handling & Segregation

The safety of the disposal chain begins at your bench.[1] Follow this protocol before the waste leaves the fume hood.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 mask if handling powder outside a hood (strongly discouraged).[1] Work inside a certified fume hood.[1]

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness).[1] Aromatic amines can penetrate standard latex rapidly.[1]

  • Ocular: Chemical splash goggles.[1]

Segregation Logic (The "Golden Rules")
  • NEVER mix with oxidizing acids (Nitric, Perchloric).[1] Risk:[1][4] Violent oxidation and formation of nitrated aniline explosives.[1]

  • NEVER dispose of in "General Organic" or "Non-Halogenated" solvent cans. Risk:[1][4] Regulatory violation and damage to incinerator infrastructure.[1]

  • ALWAYS segregate into the Halogenated Waste stream.[1]

Disposal Workflows: The Core Protocol

Scenario A: Solid Waste (Pure Substance or Spill Debris)

Applicable to: Expired reagent, weighing paper, contaminated gloves, spill cleanup materials.[1]

  • Containment: Place the solid waste into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Bromo-2-fluoro-4-methoxyaniline, Solid Debris"[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

  • Consolidation: Transfer to the laboratory's Solid Toxic Waste Drum .

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicable to: Filtrates from recrystallization, reaction solvents.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste carboy (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Transfer: Pour into the Halogenated Organic Solvent carboy.

    • Why? Even if the solvent itself is not halogenated (e.g., Methanol), the presence of dissolved 3-Bromo-2-fluoro-4-methoxyaniline (containing F and Br) renders the entire mixture halogenated for regulatory purposes.[1]

  • pH Check: If the reaction involved acids/bases, neutralize to pH 6-8 before combining to prevent exothermic reactions in the waste drum.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark "EMPTY."[1]

  • Disposal: Discard the glass bottle in the chemically contaminated glass bin (or trash if local regulations permit triple-rinsed glass in municipal waste—verify with your EHS).[1]

Visualizing the Decision Logic

Use this flowchart to determine the correct disposal path for your specific waste stream.

DisposalFlowStartWaste Generation:3-Bromo-2-fluoro-4-methoxyanilineStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidActionDouble Bag in PolyethyleneLabel: 'Toxic Solid'Solid->SolidActionLiquidActionDissolved in Solvent?Liquid->LiquidActionSolidDisposeDispose inSolid Toxic Waste DrumSolidAction->SolidDisposeHalogenCheckContains F, Cl, Br, I?LiquidAction->HalogenCheckYes (Molecule has F/Br)LiquidDisposeDispose inHALOGENATED Waste CarboyHalogenCheck->LiquidDisposeMandatory Path

Figure 1: Decision tree for the segregation of halogenated aniline waste.[1] Note that liquid waste defaults to the halogenated stream regardless of the solvent used.[1]

Emergency Spill Procedures

Trigger: Spillage of >1g of solid powder or >10mL of solution outside a containment device.[1]

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Upgrade: Wear a full-face respirator with organic vapor/P100 cartridges if dust is airborne.[1]

  • Dry Spill:

    • Do NOT dry sweep (generates dust).[1]

    • Cover with a wet paper towel or use a HEPA vacuum dedicated to hazardous chemicals.[1]

    • Scoop material into a waste jar.[1]

  • Wet Spill:

    • Absorb with vermiculite or sand.[1]

    • Do not use paper towels alone (rapid evaporation/absorption risk).[1]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Collect this wash water into the halogenated waste stream.[1]

References

  • BLD Pharm. (2025).[1] Product Analysis: 3-Bromo-2-fluoro-4-methoxyaniline (CAS 1824171-83-6).[1][2][3][5][6][7] Retrieved from

  • PubChem. (2025).[1][8] Compound Summary: 3-bromo-2-fluoro-4-methoxyaniline.[1][2][3][5][6] National Library of Medicine.[1] Retrieved from [1]

  • U.S. EPA. (2024).[1] Management of Halogenated Organic Wastes. RCRA Guidelines. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-3-fluoroaniline (Structural Analog). Retrieved from

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. 3-Bromo-2-fluoro-4-methoxyaniline is a substituted aniline, a class of compounds frequently used as building blocks in medicinal chemistry. However, the same reactivity that makes these molecules useful also necessitates a thorough understanding and implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a holistic operational plan grounded in scientific principles, ensuring both your safety and the integrity of your research.

The guidance provided herein is synthesized from established safety protocols for structurally similar halogenated aromatic amines.[1][2] Aromatic amines as a class are known for their potential toxicity, including skin, eye, and respiratory irritation, with some being skin sensitizers or having more severe systemic effects.[3][4] Therefore, treating 3-Bromo-2-fluoro-4-methoxyaniline with a high degree of caution is imperative.

Hazard Assessment and Core Principles

Before any work begins, a comprehensive risk assessment is mandatory.[1] Based on data from analogous compounds, 3-Bromo-2-fluoro-4-methoxyaniline should be presumed to be hazardous.[5][6][7]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]

  • Skin Corrosion/Irritation: Causes skin irritation.[11][12][13]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8][11][12]

  • Respiratory Irritation: May cause respiratory irritation.[8][9][12]

Hazard ClassificationCategoryPrimary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation)Presumed Category 3/4Ingestion, Skin Contact, Inhalation
Skin IrritationCategory 2Skin Contact
Eye IrritationCategory 2Eye Contact
Specific Target Organ Toxicity (Single Exposure)Category 3Inhalation

This table is a conservative estimation based on available data for structurally related anilines.[5][6][7][8][13]

The two fundamental principles when handling this compound are containment and avoiding personal contact .[14][15] All operations should be designed to minimize the generation of dust or aerosols and to prevent the chemical from contacting skin, eyes, or clothing.[2][16]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it complements, not replaces, safe work practices and engineering controls like fume hoods.[17][18] The selection of appropriate PPE is critical and must be based on the potential routes of exposure.[6]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling aromatic amines.[1] Always check the manufacturer's compatibility chart.[18] For extended operations or when handling larger quantities, double-gloving is a prudent measure to protect against undetected tears or saturation.[1]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes.[12][17] A face shield must be worn in conjunction with goggles whenever there is a significant risk of splashing, such as during transfers or reaction workups.[15][17]
Body Protection Laboratory coat and chemical-resistant apronA fully buttoned, flame-retardant lab coat is mandatory.[1] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Protection Respirator (Contingency)All handling of 3-Bromo-2-fluoro-4-methoxyaniline must be conducted in a certified chemical fume hood .[1][2][3] In the event of a spill outside the hood or a failure of ventilation, a full-face respirator with organic vapor cartridges is necessary.[1][19]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[1][12]

Operational Plan: A Step-by-Step Workflow

A systematic approach ensures that safety is integrated into every stage of the experimental process.

Preparation and Pre-Handling Checklist
  • Risk Assessment: Complete a written risk assessment for the specific experiment.[1]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the annual certification is current. The sash should be positioned as low as possible.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[1][3]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines (e.g., inert absorbent material like vermiculite or sand).[1][9]

  • Designated Area: If working with significant quantities or for prolonged periods, formally demarcate a "designated area" for handling this compound.[16]

Safe Handling Workflow

The following diagram illustrates the critical decision points and actions for safely handling 3-Bromo-2-fluoro-4-methoxyaniline.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Doffing Phase prep_start Start: Experiment Planned risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather & Inspect PPE risk_assessment->gather_ppe verify_controls Verify Engineering Controls (Fume Hood, Eyewash) gather_ppe->verify_controls don_ppe Don All Required PPE verify_controls->don_ppe Proceed to Handling transfer Weigh/Transfer Chemical don_ppe->transfer reaction Perform Reaction/Procedure transfer->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate waste Segregate & Label Waste decontaminate->waste doff_ppe Doff PPE in Correct Order waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_process End: Procedure Complete wash->end_process

Caption: Safe Handling Workflow for 3-Bromo-2-fluoro-4-methoxyaniline.

Storage and Waste Management

Storage:

  • Store 3-Bromo-2-fluoro-4-methoxyaniline in a tightly sealed, properly labeled container.[1][3]

  • The storage area should be a cool, dry, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents and strong acids.[3][13]

  • Use secondary containment to minimize the impact of spills or leaks.[2]

Disposal Plan:

  • Waste Segregation: All waste contaminated with 3-Bromo-2-fluoro-4-methoxyaniline, including disposable gloves, weigh papers, and contaminated absorbent material, must be collected in a dedicated, labeled hazardous waste container.[11]

  • Disposal Protocol: Dispose of the chemical waste through an approved waste disposal plant.[10][11] Never dispose of this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Emergency Procedures: Plan for the Unexpected

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][19] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[11][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.[19]
Spill Evacuate the area. If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if outside a hood).[1] Cover the spill with an inert absorbent material (vermiculite, sand).[9] Sweep up the material and place it in a sealed container for hazardous waste disposal.[12][14] Decontaminate the area. For large spills, evacuate and contact your institution's emergency response team.

Conclusion

The responsible use of 3-Bromo-2-fluoro-4-methoxyaniline requires a proactive and informed approach to safety. By understanding the potential hazards and rigorously adhering to the operational plans outlined in this guide, you build a culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors. This commitment to E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in our safety practices is as critical as in our research itself.

References

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem. BenchChem.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - CDC. Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Personal Protective Equipment - OSHA. Occupational Safety and Health Administration.
  • Aniline. University of California, Santa Barbara.
  • 3-Fluoro-4-methoxyaniline - Synquest Labs. SynQuest Laboratories, Inc.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • 4 - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 4-Bromo-3-fluoro-2-methylaniline - AK Scientific, Inc. AK Scientific, Inc.
  • 3-Bromo-2-fluoroaniline - Apollo Scientific. Apollo Scientific.
  • 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets - ECHEMI. ECHEMI.
  • 3-Bromo-4-fluoroaniline - AK Scientific, Inc. AK Scientific, Inc.
  • Halogenated Solvents. Washington State University.
  • 4-Bromo-3-fluoro-2-methylaniline - Apollo Scientific. Apollo Scientific.
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. Compliance Partners.
  • 3-Bromo-4-methylaniline Safety Data Sheet Jubilant Ingrevia Limited. Jubilant Ingrevia Limited.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Center for Biotechnology Information.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. ACS Publications.

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Retrosynthesis Analysis

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3-Bromo-2-fluoro-4-methoxyaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.